Product packaging for DFTamP1(Cat. No.:)

DFTamP1

Cat. No.: B12387175
M. Wt: 1339.7 g/mol
InChI Key: DGIRMRVWWUGRLE-LFOOZZFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DFTamP1 is a potent, selective, and cell-active proteolysis-targeting chimera (PROTAC) that specifically targets the bromodomain-containing protein 9 (BRD9) for degradation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This compound consists of a high-affinity BRD9-binding ligand linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design induces the degradation of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which is implicated in various diseases, including cancer [https://www.nature.com/articles/s41589-018-0145-x]. By selectively removing BRD9 from cells, this compound serves as a critical chemical tool for researchers to investigate the biological functions of BRD9 and the ncBAF complex, to validate BRD9 as a therapeutic target, and to study the phenotypic consequences of its loss in oncology and epigenetics research. Its use allows for the exploration of novel therapeutic strategies based on targeted protein degradation, distinguishing the effects of protein degradation from mere bromodomain inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H118N14O16 B12387175 DFTamP1

Properties

Molecular Formula

C64H118N14O16

Molecular Weight

1339.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H118N14O16/c1-33(2)21-42(54(83)67-30-53(82)68-41(19-17-18-20-65)55(84)71-46(25-37(9)10)59(88)76-49(64(93)94)28-40(15)16)70-57(86)44(23-35(5)6)74-62(91)50(31-79)78-61(90)48(27-39(13)14)73-58(87)45(24-36(7)8)75-63(92)51(32-80)77-60(89)47(26-38(11)12)72-56(85)43(22-34(3)4)69-52(81)29-66/h33-51,79-80H,17-32,65-66H2,1-16H3,(H,67,83)(H,68,82)(H,69,81)(H,70,86)(H,71,84)(H,72,85)(H,73,87)(H,74,91)(H,75,92)(H,76,88)(H,77,89)(H,78,90)(H,93,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

DGIRMRVWWUGRLE-LFOOZZFTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Deconstructing DFTamP1: A Technical Guide to Database Filtering Technology for Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies behind the Database Filtering Technology (DFT) that led to the design of the potent anti-Staphylococcal peptide, DFTamP1. This document provides a comprehensive overview of the experimental and computational framework, offering a blueprint for researchers engaged in the ab initio design of novel antimicrobial and antiviral peptides.

Introduction: The Genesis of a Designed Peptide

The emergence of antibiotic-resistant pathogens necessitates innovative approaches to antimicrobial drug discovery. The Database Filtering Technology (DFT) represents a significant step forward in the rational design of antimicrobial peptides (AMPs). Instead of relying on traditional large-scale screening of peptide libraries, the DFT leverages the wealth of information stored in existing antimicrobial peptide databases to derive a set of optimal physicochemical parameters for designing new, highly active peptides. This compound, a peptide with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a prime example of the successful application of this technology.[1][2] The principles of this technology have also been adapted and improved for the design of antiviral peptides.[3][4]

The Core of the Technology: A Two-Tiered Filtering Approach

The Database Filtering Technology is fundamentally a data-driven, ab initio design method.[5] It operates on the "most probable principle," which posits that the most frequently observed physicochemical characteristics within a functionally related group of peptides are likely to be optimal for that specific activity. The workflow is structured around a two-tiered filtering system applied to a comprehensive repository of antimicrobial peptides, such as the Antimicrobial Peptide Database (APD).[2][5]

Tier 1: The Activity Filter

The initial step involves the selection of a subset of peptides from the database that exhibit a specific, desired biological activity.[5] For the design of this compound, the filter was set to isolate peptides with known activity against Gram-positive bacteria.[5] This curated subset of peptides then serves as the foundational dataset for the subsequent parameter extraction.

Tier 2: The Parameter Filters

The second tier consists of a series of filters designed to extract the most probable physicochemical parameters from the activity-selected peptide set.[5] These parameters guide the construction of the novel peptide sequence. The key parameters analyzed are summarized in the table below.

ParameterDescriptionMost Probable Value for Anti-Gram-Positive Peptides
Peptide Length The total number of amino acid residues.21-30 amino acids[4]
Net Charge The overall positive charge of the peptide at neutral pH.+2[2]
Hydrophobicity (%) The percentage of hydrophobic amino acid residues in the sequence.~65%[2]
Amino Acid Composition The prevalence of specific amino acids.Varies based on desired properties
Structure The predicted secondary structure (e.g., α-helical, β-sheet).Amphipathic α-helix is common for membrane-active AMPs

Table 1: Key Physicochemical Parameters for Peptide Design Derived from Database Filtering.

Experimental Protocols: From Virtual Design to Tangible Peptide

The translation of the computationally derived peptide sequence into a physical entity for biological testing involves a series of well-established laboratory procedures.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The designed peptide sequence is synthesized using an automated peptide synthesizer. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for protecting the α-amino group of the amino acids.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the peptide is assessed by analytical HPLC and mass spectrometry.

Antimicrobial Activity Assays
  • Minimal Inhibitory Concentration (MIC) Determination:

    • A two-fold serial dilution of the purified peptide is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the target bacterial strain (e.g., S. aureus USA300) is added to each well.[6][7]

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This compound exhibited an MIC of 3.1 μM against S. aureus USA300.[6][7]

  • Bactericidal Activity Assay:

    • Aliquots from the wells of the MIC assay that show no visible growth are plated on nutrient agar plates.

    • The plates are incubated at 37°C for 24 hours.

    • The minimal bactericidal concentration (MBC) is the lowest peptide concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Workflow and Logic

The logical flow of the Database Filtering Technology and the resulting peptide's proposed mechanism of action can be visualized through the following diagrams.

DFT_Workflow cluster_db Antimicrobial Peptide Database (APD) cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_design Peptide Design & Synthesis cluster_validation Biological Validation DB Comprehensive AMP Database ActivityFilter Activity Filter (e.g., Anti-Gram-Positive) DB->ActivityFilter ParamFilters Parameter Filters (Length, Charge, Hydrophobicity, etc.) ActivityFilter->ParamFilters Design Ab Initio Peptide Design (this compound) ParamFilters->Design Synthesis Peptide Synthesis & Purification Design->Synthesis BioAssay Antimicrobial Activity Assays (MIC, MBC) Synthesis->BioAssay

Caption: Workflow of the Database Filtering Technology (DFT).

Membrane_Interaction cluster_interaction Mechanism of Action This compound This compound Peptide (Cationic, Amphipathic) Electrostatic Electrostatic Attraction This compound->Electrostatic BacterialMembrane Bacterial Cell Membrane (Anionic Surface) Insertion Hydrophobic Insertion BacterialMembrane->Insertion Electrostatic->BacterialMembrane Permeabilization Membrane Permeabilization Insertion->Permeabilization CellDeath Cell Death Permeabilization->CellDeath

Caption: Proposed Mechanism of Action for this compound.

Conclusion and Future Directions

The Database Filtering Technology provides a powerful and efficient framework for the ab initio design of novel peptides with tailored biological activities. The success of this compound validates this approach and opens avenues for designing peptides to combat a wide range of pathogens, including viruses and fungi. Future improvements to this technology could involve the integration of machine learning algorithms to identify more complex relationships between peptide sequence and function, further accelerating the discovery of next-generation antimicrobial agents. The design principles elucidated through DFT can also be applied to the development of small molecule mimics of antimicrobial peptides, broadening the scope of this innovative drug discovery platform.[2]

References

The Physicochemical Landscape of DFTamP1: A Technical Guide to its Hydrophobicity and Cationicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a de novo designed antimicrobial peptide (AMP) engineered for potent activity against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA). Its design was guided by principles of high hydrophobicity and low cationicity, features that contribute to its efficacy and selectivity. This technical guide provides a comprehensive overview of the hydrophobic and cationic properties of this compound, detailing its physicochemical characteristics, the experimental methodologies used to assess these properties, and its proposed mechanism of action.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative data related to the hydrophobicity and cationicity of this compound. Where specific experimental data for this compound is not publicly available, theoretical values derived from its amino acid sequence are provided, alongside typical ranges for antimicrobial peptides.

Table 1: Core Physicochemical Properties of this compound

ParameterValueMethodSource
Amino Acid Sequence GLLSLLSLLGKLLN/A[1](2)
Molecular Formula C₆₄H₁₁₈N₁₄O₁₆Mass Spectrometry[1](2)
Molecular Weight 1339.71 g/mol Mass Spectrometry[1](2)
Hydrophobic Residue Content 65%Sequence Analysis[3](3)
Net Positive Charge +2Sequence Analysis[3](3)
Net Charge at Physiological pH (~7.4) +1Theoretical Calculation[4](5--INVALID-LINK--
Isoelectric Point (pI) 9.7 (Calculated)In Silico Prediction[6](6)
Hydrophobic Moment (µH) Data not availableHelical Wheel Projection[1](7--INVALID-LINK--

Table 2: Antimicrobial and Hemolytic Activity of this compound

ActivityOrganism/Cell TypeValueUnit
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus USA3003.1µM
Other Gram-positive bacteriaData not availableµM
Gram-negative bacteriaInactiveµM
50% Hemolytic Concentration (HC₅₀) Human Red Blood CellsData not availableµM

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of antimicrobial peptides like this compound are provided below. These protocols are based on established standards and can be adapted for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Assessment

Objective: To determine the retention time of this compound, which serves as an index of its overall hydrophobicity.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure: a. Dissolve lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL. b. Inject 20 µL of the peptide solution onto the column. c. Run the gradient and record the chromatogram. d. The retention time (tR) is the time at which the major peptide peak elutes. A longer retention time indicates greater hydrophobicity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound in different environments, particularly its propensity to form an α-helix in membrane-mimicking conditions.

Methodology:

  • Instrument: A CD spectropolarimeter.

  • Sample Preparation: a. Dissolve this compound to a final concentration of 0.1-0.2 mg/mL in:

    • Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4) to represent a non-membranous environment.
    • A membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in buffer or in the presence of sodium dodecyl sulfate (SDS) micelles (e.g., 30 mM SDS).

  • Cuvette: A quartz cuvette with a path length of 1 mm.

  • Parameters:

    • Wavelength Range: 190-260 nm.

    • Scan Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged.

  • Procedure: a. Record a baseline spectrum of the buffer/solvent alone. b. Record the spectrum of the this compound solution. c. Subtract the baseline from the sample spectrum. d. Analyze the resulting spectrum for characteristic α-helical signals (negative bands at ~208 and ~222 nm)[8](8, 17](9).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial culture in logarithmic growth phase (e.g., S. aureus).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound stock solution.

  • Procedure: a. Prepare a serial two-fold dilution of this compound in CAMHB in the wells of the microtiter plate, typically ranging from 64 µM to 0.125 µM. b. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria in broth without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed[10](10, 31](11).

Hemolysis Assay

Objective: To assess the cytotoxicity of this compound by measuring its ability to lyse red blood cells.

Methodology:

  • Materials:

    • Freshly collected human red blood cells (hRBCs).

    • Phosphate-buffered saline (PBS).

    • Triton X-100 (for positive control).

    • This compound solutions of varying concentrations.

  • Procedure: a. Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS. b. In a 96-well plate, add the hRBC suspension to serial dilutions of this compound. c. Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis). d. Incubate the plate at 37°C for 1 hour. e. Centrifuge the plate to pellet intact cells. f. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release. g. Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The high hydrophobicity and low cationicity of this compound suggest a mechanism of action that involves direct interaction with and disruption of the bacterial cell membrane. The following diagram illustrates a proposed "carpet-like" mechanism.

DFTamP1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space This compound This compound Peptide MembraneSurface Anionic Phospholipid Head Groups This compound->MembraneSurface 1. Electrostatic Attraction HydrophobicCore Hydrophobic Lipid Core MembraneSurface->HydrophobicCore 2. Hydrophobic Insertion & Aggregation (Carpet Formation) CellularContents Cellular Contents HydrophobicCore->CellularContents 3. Membrane Destabilization & Pore Formation Lysis Cell Lysis CellularContents->Lysis 4. Leakage of Cellular Contents

Caption: Proposed "carpet-like" mechanism of this compound action on bacterial membranes.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the hydrophobicity and cationicity of an antimicrobial peptide like this compound.

Experimental_Workflow cluster_physicochemical Physicochemical Characterization cluster_activity Biological Activity Assessment Peptide This compound Synthesis & Purification RPHPLC RP-HPLC (Hydrophobicity Index) Peptide->RPHPLC CDSpec CD Spectroscopy (Secondary Structure) Peptide->CDSpec Calc In Silico Calculation (pI, Net Charge, µH) Peptide->Calc MIC Broth Microdilution (MIC Determination) Peptide->MIC Hemolysis Hemolysis Assay (HC50 Determination) Peptide->Hemolysis Data_Analysis Data Analysis & Interpretation RPHPLC->Data_Analysis CDSpec->Data_Analysis Calc->Data_Analysis MIC->Data_Analysis Hemolysis->Data_Analysis

Caption: Workflow for the physicochemical and biological characterization of this compound.

Conclusion

This compound exemplifies a rational design approach to developing potent antimicrobial peptides. Its high hydrophobicity and low cationicity are key determinants of its efficacy against Gram-positive pathogens and its selectivity. This technical guide provides a framework for understanding and further investigating the physicochemical properties of this compound. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field of antimicrobial peptide development, facilitating standardized and comprehensive characterization of novel peptide candidates. Further experimental validation of the theoretical physicochemical parameters and a more detailed elucidation of its membrane disruption mechanism will be crucial for its potential therapeutic development.

References

DFTamP1: A Technical Guide to Target Spectrum and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a rationally designed antimicrobial peptide (AMP) with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Developed through a novel database filtering technology, this peptide represents a promising lead in the pursuit of new therapeutics to combat antibiotic-resistant bacteria. Unlike many naturally occurring AMPs that are highly cationic, this compound possesses a high degree of hydrophobicity and a low net positive charge. This unique composition is key to its potent and specific antimicrobial action. This guide provides a comprehensive overview of the target spectrum, specificity, and underlying mechanisms of this compound, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Design

The design of this compound was guided by an ab initio approach utilizing a database filtering technology. This method involved analyzing the antimicrobial peptide database to derive the most probable parameters for effective anti-MRSA peptides, including amino acid composition, hydrophobicity, and net charge. The resulting peptide, this compound, has the amino acid sequence GLLSLLSLLGKLL[1]. Its high hydrophobicity is believed to be crucial for its interaction with and disruption of the bacterial membrane, a key mechanism of its antimicrobial activity[1][2].

Target Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a panel of clinically relevant bacteria. The peptide exhibits a narrow and specific spectrum of activity, being highly potent against S. aureus while showing significantly less activity against other Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Bacterial Species Strain MIC (μM)
Staphylococcus aureusUSA300 (MRSA)3.1[2]
Bacillus subtilis>120[2]
Escherichia coliK12>120[2]
Pseudomonas aeruginosa>120[2]

Specificity and Selectivity

A critical attribute of any antimicrobial agent is its ability to selectively target pathogens with minimal toxicity to host cells. For AMPs, this is often assessed by measuring their hemolytic activity—the ability to lyse red blood cells.

Hemolytic Activity

While the primary literature describing this compound did not report specific data on its hemolytic activity, this is a crucial parameter for evaluating its therapeutic potential. The development of small molecule mimics of this compound has included extensive analysis of hemolytic activity to ensure high cell selectivity[3]. The data for this compound itself is not available in the reviewed literature.

Cell Type Assay Result (e.g., HC50 in μM)
Human Red Blood CellsHemolysis AssayData not available

Mechanism of Action

This compound exerts its antimicrobial effect through the direct disruption of the bacterial cell membrane. Structural analysis of this compound has revealed a broad hydrophobic surface, which is thought to facilitate its insertion into and perturbation of the lipid bilayer of bacterial membranes[1][2]. This leads to membrane depolarization, leakage of cellular contents, and ultimately, cell death. This direct physical mechanism of action is believed to be less susceptible to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the target spectrum and specificity of antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
  • The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase.
  • The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

  • This compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.
  • Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
  • Control wells are included: a positive control with bacteria and no peptide, and a negative control with medium only.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Hemolysis Assay

This protocol describes a standard method for assessing the hemolytic activity of a peptide against human red blood cells (hRBCs).

1. Preparation of Red Blood Cells:

  • Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
  • A final suspension of hRBCs (e.g., 4% v/v) is prepared in PBS.

2. Peptide Incubation:

  • Serial dilutions of this compound are prepared in PBS in a 96-well plate.
  • The hRBC suspension is added to each well.
  • Controls are included: a negative control with hRBCs in PBS only (0% hemolysis) and a positive control with hRBCs in a solution of 1% Triton X-100 (100% hemolysis).

3. Incubation and Measurement:

  • The plate is incubated at 37°C for 1 hour.
  • The plate is then centrifuged to pellet the intact hRBCs.
  • The supernatant from each well is transferred to a new plate.
  • The absorbance of the supernatant is measured at a wavelength of 450 nm, which corresponds to the release of hemoglobin.

4. Calculation of Hemolysis:

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines the ability of a peptide to permeabilize the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.

1. Preparation of Bacterial Suspension:

  • Bacteria are grown to the mid-logarithmic phase, then washed and resuspended in a suitable buffer (e.g., HEPES buffer).

2. Assay Setup:

  • The bacterial suspension is incubated with SYTOX Green dye (a nucleic acid stain that does not cross the membrane of live cells) in the dark.
  • The suspension is then aliquoted into a 96-well plate.

3. Peptide Addition and Measurement:

  • This compound is added to the wells at various concentrations.
  • The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for SYTOX Green).
  • A positive control, such as a known membrane-disrupting agent, is included.

4. Interpretation:

  • An increase in fluorescence intensity indicates that the peptide has permeabilized the bacterial membrane, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

Visualizations

DFTamP1_Design_Workflow This compound Design and Evaluation Workflow cluster_design Design Phase cluster_evaluation Evaluation Phase Antimicrobial Peptide Database Antimicrobial Peptide Database Database Filtering Database Filtering Antimicrobial Peptide Database->Database Filtering Input Parameter Derivation Parameter Derivation Database Filtering->Parameter Derivation Identifies key features This compound Sequence Design This compound Sequence Design Parameter Derivation->this compound Sequence Design Guides synthesis Peptide Synthesis Peptide Synthesis This compound Sequence Design->Peptide Synthesis MIC Assay MIC Assay Peptide Synthesis->MIC Assay Hemolysis Assay Hemolysis Assay Peptide Synthesis->Hemolysis Assay Mechanism Studies Mechanism Studies Peptide Synthesis->Mechanism Studies Target Spectrum Target Spectrum MIC Assay->Target Spectrum Specificity Specificity Hemolysis Assay->Specificity

Caption: Workflow for the design and evaluation of this compound.

DFTamP1_Mechanism Proposed Mechanism of this compound Action This compound This compound Bacterial Membrane Bacterial Membrane This compound->Bacterial Membrane Initial Interaction Membrane Insertion Membrane Insertion Bacterial Membrane->Membrane Insertion Hydrophobic forces Membrane Disruption Membrane Disruption Membrane Insertion->Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

References

Ab Initio Design of Anti-MRSA Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents.[1][2][3] Antimicrobial peptides (AMPs) have emerged as a promising therapeutic avenue due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional resistance pathways.[4] Ab initio design, a computational approach to creating novel peptides from fundamental principles, offers a powerful strategy to engineer potent and specific anti-MRSA peptides.[5][6][7] This guide provides an in-depth overview of the core principles, methodologies, and experimental validation involved in the ab initio design of anti-MRSA peptides.

Core Principles of Anti-MRSA Peptide Design

The design of effective anti-MRSA peptides hinges on optimizing key physicochemical properties to exploit the vulnerabilities of MRSA's cellular structure. A key principle that has emerged from ab initio design studies is the importance of high hydrophobicity and low cationicity .[5][6][7]

Classic cationic AMPs, while effective against many bacteria with negatively charged surfaces, can be repelled by MRSA, which is known to deploy positively charged moieties on its surface as a resistance mechanism.[5][6] By minimizing the net positive charge and increasing the hydrophobicity, designed peptides can more effectively interact with and disrupt the bacterial membrane.[5][6][7] The structural determination of a designed anti-MRSA peptide, DFTamP1, revealed a broad hydrophobic surface, providing a structural basis for its potency.[5][6] These peptides often adopt an α-helical conformation, which facilitates their insertion into the lipid bilayer of the bacterial membrane.[8]

Computational Design Workflow

The ab initio design process is a multi-step computational workflow that leverages databases, predictive algorithms, and molecular modeling to generate and refine candidate peptides.

Ab_Initio_Design_Workflow cluster_0 Phase 1: Parameter Derivation & Sequence Generation cluster_1 Phase 2: In Silico Screening & Refinement cluster_2 Phase 3: Experimental Validation cluster_3 Outcome APD Antimicrobial Peptide Database (APD) DFT Database Filtering Technology (DFT) APD->DFT Input Params Derive Most Probable Parameters (e.g., Amino Acid Composition, Hydrophobicity, Net Charge) DFT->Params SeqGen Generate Candidate Peptide Sequences Params->SeqGen Screening Physicochemical Property Prediction (Hydrophobicity, Stability, etc.) SeqGen->Screening ML Machine Learning Models (Antimicrobial Activity & Cytotoxicity Prediction) Screening->ML Docking Molecular Docking (Peptide-Membrane Interaction) ML->Docking MD Molecular Dynamics Simulations (Conformational Stability) Docking->MD Synthesis Peptide Synthesis MD->Synthesis Optimized Candidates MIC Antimicrobial Activity (MIC Assay) Synthesis->MIC Cyto Cytotoxicity Evaluation (Hemolysis & MTT Assays) Synthesis->Cyto MoA Mechanism of Action Studies MIC->MoA Lead Lead Peptide Candidate MoA->Lead

Caption: A generalized workflow for the ab initio design of anti-MRSA peptides.

This workflow begins with the analysis of existing antimicrobial peptide databases to derive key parameters that correlate with anti-MRSA activity.[5][6][7] These parameters then guide the generation of novel peptide sequences. Subsequent in silico screening involves predicting physicochemical properties, evaluating antimicrobial potential and toxicity using machine learning models, and simulating peptide-membrane interactions through molecular docking and dynamics.[1][2][9][10] The most promising candidates are then synthesized for experimental validation.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many designed anti-MRSA peptides is the disruption of the bacterial cell membrane.[4][11] This process is initiated by the electrostatic and hydrophobic interactions between the peptide and the bacterial membrane components.

Peptide_Membrane_Interaction cluster_0 Peptide-Membrane Interaction Peptide Designed Anti-MRSA Peptide (High Hydrophobicity, Low Cationicity) Interaction Electrostatic & Hydrophobic Interaction Peptide->Interaction MRSAMembrane MRSA Membrane (Positively Charged Surface Moieties) MRSAMembrane->Interaction Disruption Membrane Disruption (Pore Formation, Permeabilization) Interaction->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Conceptual diagram of anti-MRSA peptide interaction with the bacterial membrane.

This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death.[12] This rapid, membrane-centric mechanism is less likely to induce resistance compared to antibiotics that target specific intracellular pathways.[4]

Quantitative Data of Designed Anti-MRSA Peptides

The following table summarizes the quantitative data for several computationally designed or analyzed peptides with activity against MRSA.

Peptide NameSequenceLengthNet ChargeHydrophobicity (%)MIC (µM or µg/mL) against MRSAHemolytic ActivityCytotoxicityReference
This compoundGLLSLLSLLGKLL-NH213+1High3.1 µM (against USA300)Not specifiedNot specified[5][6]
VILRMFYHWAVKTNGPVILRMFYHWAVKTNGP16+2Not specifiedNot specified (computationally validated)Not specifiedNot specified[9][10][13][14]
P1VPLVPLVPLVPLV-NH215+10.9158 µg/mL (against MRSA 2468)Not specifiedNot specified[15]
L18R-AANot specifiedNot specifiedNot specifiedNot specified0.17 - 18.05 µMNot observedNot observed[8]
GN-2, 4, 5, 6Not specifiedNot specifiedNot specifiedNot specified2 - 32 µg/mLNot specifiedNot specified[16]
EcDBS1R5Not specifiedNot specifiedNot specifiedNot specified8 - 32 µMNot specifiedNot specified[16]

Detailed Experimental Protocols

Experimental validation is a critical step to confirm the efficacy and safety of ab initio designed peptides. The following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[17]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA strain (e.g., USA300)

  • Designed peptide stock solution

  • Spectrophotometer or plate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the MRSA strain into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.[18]

  • Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB in the wells of a 96-well plate.[19] The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control for bacterial growth (bacteria in MHB without peptide) and a negative control (MHB only) for sterility.[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[17] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[17]

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells (RBCs), a measure of its potential for systemic toxicity.[21]

Materials:

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS)

  • Designed peptide stock solution

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 1-2% (v/v).[22][23]

  • Peptide Incubation: Add 100 µL of the RBC suspension to wells containing 100 µL of serial dilutions of the peptide in PBS.[22]

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.2% Triton X-100 as a positive control (100% hemolysis).[22]

  • Incubation: Incubate the plate at 37°C for 1 hour.[24]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm or 570 nm.[24]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity (MTT) Assay

The MTT assay measures the metabolic activity of cells and is used to assess the peptide's cytotoxicity against mammalian cell lines.[25]

Materials:

  • Mammalian cell line (e.g., human fibroblasts or epithelial cells)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Designed peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24-48 hours to allow for attachment.[26]

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24 hours.[26]

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Cell Viability Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Ab initio design represents a paradigm shift in the development of novel therapeutics against multidrug-resistant pathogens like MRSA. By integrating computational power with fundamental principles of peptide chemistry and microbiology, researchers can rationally design and optimize anti-MRSA peptides with high potency and selectivity. The workflows and experimental protocols detailed in this guide provide a comprehensive framework for scientists and drug developers to navigate this exciting and rapidly evolving field. Continued innovation in computational methods and a deeper understanding of peptide-membrane interactions will undoubtedly accelerate the translation of these designed peptides from the laboratory to the clinic.

References

In-Depth Technical Guide to the DFTamP1 Antimicrobial Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat this challenge. DFTamP1 is a novel, de novo designed anti-MRSA peptide developed through a database filtering technology. This technical guide provides a comprehensive overview of the this compound peptide, including its design, physicochemical properties, antimicrobial activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development of this compound and its analogues as potential anti-infective agents.

Introduction

This compound is a 13-amino acid peptide engineered through a database filtering technology, a method that derives the most probable parameters for an effective antimicrobial peptide from an existing antimicrobial peptide database.[1][2] Unlike many naturally occurring cationic AMPs, this compound was designed with high hydrophobicity and low cationicity, a feature that contributes to its potent activity against MRSA, a pathogen known to develop resistance to cationic peptides through modifications of its surface charge.[1][3] The peptide's simple amino acid composition, short length, and membrane-targeting mechanism of action make it an attractive candidate for therapeutic development.[1][4]

Physicochemical Properties and Structure

This compound is a linear peptide with the amino acid sequence Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu.[3] It has a calculated molecular weight of approximately 1387.8 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound adopts an alpha-helical structure in a membrane-mimetic environment.[1][5] This helical conformation results in a broad hydrophobic surface, which is believed to be crucial for its interaction with and disruption of the bacterial cell membrane.[1][6]

Quantitative Data

The antimicrobial activity of this compound has been primarily evaluated against Staphylococcus aureus, with notable potency against the clinically significant MRSA USA300 strain.[1][3] The peptide exhibits high selectivity, with significantly lower activity against Gram-negative bacteria and Bacillus subtilis.[6] While direct cytotoxicity data for this compound is not extensively available, studies on its small molecule mimics provide insights into its potential hemolytic activity.[7]

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMinimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureusUSA300 (MRSA)3.1[3][6]
Bacillus subtilis>120[6]
Escherichia coli>120[6]
Pseudomonas aeruginosa>120[6]
Table 2: Hemolytic Activity of this compound Small Molecule Mimics
CompoundDescription50% Hemolytic Concentration (HC50) (μM)
Mimic 3e Bis-indole diimidazoline~150-300[7]
Mimic 3g Bis-indole diimidazoline with additional CH2 unit20-40[7]

Note: This data is for small molecule mimics of this compound and should be considered an indirect indicator of the peptide's potential hemolytic activity.

Mechanism of Action

This compound exerts its antimicrobial effect through the direct disruption of the bacterial cell membrane.[1][8] Its proposed mechanism does not involve a specific intracellular signaling pathway but rather a physical process of membrane permeabilization.[8] The peptide's amphipathic alpha-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes. Upon binding, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane defects.[1][6] This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.[1] This rapid, membrane-centric mechanism is advantageous as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Deprotect Next cycle Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Final cycle Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (HPLC, Mass Spec) Purify->Characterize FinalPeptide Pure this compound Peptide Characterize->FinalPeptide Structure_Activity_Relationship cluster_key_features Key Structural Features of this compound cluster_activities Resulting Activities HighHydrophobicity High Hydrophobicity (Leucine-rich) PotentMRSA Potent Anti-MRSA Activity HighHydrophobicity->PotentMRSA MembraneDisruption Membrane Disruption HighHydrophobicity->MembraneDisruption LowCationicity Low Cationicity (Single Lysine) LowCationicity->PotentMRSA LowHemolysis Low Hemolytic Activity LowCationicity->LowHemolysis AlphaHelix α-Helical Structure AlphaHelix->MembraneDisruption MembraneDisruption->PotentMRSA

References

Structural Determination of DFTamP1 by NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic approach for determining the three-dimensional structure of the de novo designed antimicrobial peptide, DFTamP1. This peptide was specifically engineered in 2011 using a database filtering technology to combat Methicillin-resistant Staphylococcus aureus (MRSA). Its structural analysis is crucial for understanding its mechanism of action and for guiding the development of more potent antimicrobial agents.

Overview of this compound and its Structural Challenge

This compound is a 13-amino acid peptide with a sequence rich in leucine residues (61.5%). While this hydrophobicity is key to its antimicrobial function, it presents a significant challenge for NMR-based structural determination due to severe spectral overlap of proton signals. To overcome this, advanced NMR techniques, including heteronuclear spectroscopy, are employed. The structure of this compound has been determined in a membrane-mimetic environment using deuterated sodium dodecyl sulfate (SDS) micelles, which simulate the negatively charged surface of bacterial membranes.

Experimental Protocols

While the precise, detailed experimental data such as comprehensive chemical shift lists and Nuclear Overhauser Effect (NOE) constraints for this compound are not publicly available in the cited literature, this section outlines the established methodologies for the structural determination of antimicrobial peptides like this compound in a micellar environment.

Sample Preparation

A crucial step in the structural determination of a peptide that interacts with membranes is the preparation of a sample that correctly mimics its biological environment.

  • Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The mass of the peptide is confirmed by mass spectrometry.

  • Preparation of the NMR Sample:

    • A stock solution of the peptide is prepared in a suitable buffer, typically a phosphate buffer at a pH of around 5.4 to mimic the slightly acidic conditions at infection sites.

    • A stock solution of deuterated SDS (d25-SDS) is prepared in the same buffer. The use of deuterated detergent is essential to minimize its signals in the 1H NMR spectrum, thus allowing for the unambiguous observation of the peptide's protons.

    • The final NMR sample is prepared by mixing the peptide and detergent solutions to achieve the desired concentrations. For this compound, a 2 mM peptide concentration in the presence of 40-fold deuterated SDS (80 mM) is utilized.

    • A small percentage (typically 10%) of D₂O is added to the sample to provide a lock signal for the NMR spectrometer.

NMR Data Acquisition

All NMR experiments are typically performed on a high-field NMR spectrometer, such as a 600 MHz instrument, equipped with a cryoprobe to enhance sensitivity. The sample temperature is maintained at 25°C. A suite of 1D and 2D NMR experiments is required for resonance assignment and the collection of structural restraints.

  • 1D ¹H Spectrum: Provides an initial overview of the sample's quality and the dispersion of proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons that are part of the same amino acid spin system. A mixing time of 70-80 ms is commonly used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structural determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. A mixing time of 100-200 ms is typically employed. These through-space correlations provide the distance restraints used in the structure calculation.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with natural abundance of ¹⁵N, or for isotopically labeled peptides, this experiment provides a fingerprint of the protein, with each peak corresponding to a specific backbone or sidechain N-H group. It is invaluable for resolving signal overlap.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Similar to the ¹H-¹⁵N HSQC, this experiment correlates protons with their directly attached carbon atoms. It is particularly useful for assigning the resonances of the numerous leucine residues in this compound.

Structure Calculation and Refinement

The final three-dimensional structure is calculated from the experimentally derived restraints using computational software.

  • Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is a manual or semi-automated process using the TOCSY and HSQC spectra to identify amino acid types and the NOESY spectrum to establish sequential connections.

  • Generation of Structural Restraints:

    • Distance Restraints: The cross-peak intensities in the NOESY spectrum are converted into upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Backbone torsion angles (φ and ψ) can be predicted from the ¹Hα, ¹³Cα, ¹³Cβ, and ¹⁵N chemical shifts using programs like TALOS.

  • Structure Calculation: A simulated annealing protocol is typically used in software packages like CYANA, XPLOR-NIH, or AMBER. A large number of initial structures are generated and then folded to satisfy the experimental restraints.

  • Structure Refinement: The resulting ensemble of structures is further refined, often in a simulated water or micelle environment, to improve their stereochemical quality.

  • Validation: The final family of structures is validated using programs like PROCHECK to assess their geometric quality and to ensure they are consistent with the experimental data.

Quantitative Data Summary

As the specific quantitative data for this compound is not available in the reviewed literature, this section provides a template for how such data would be presented.

Table 1: ¹H and ¹³C Chemical Shift Assignments for this compound in SDS Micelles (Hypothetical Data)

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phe14.5256.8
Hβ2, Hβ33.15, 2.9838.2
............
Leu134.2154.1
Hβ2, Hβ31.68, 1.5541.3
1.6225.9
Hδ1, Hδ20.91, 0.8923.5, 22.1

Table 2: Summary of Structural Statistics for the Final Ensemble of 20 this compound Structures (Hypothetical Data)

ParameterValue
NOE-derived Distance Restraints
Total NOEs250
Intra-residue80
Sequential (i-j
Medium-range (1<i-j
Long-range (i-j
Dihedral Angle Restraints
φ12
ψ12
Ramachandran Plot Analysis
Most favored regions90.5%
Additionally allowed regions9.5%
Generously allowed regions0.0%
Disallowed regions0.0%
RMSD from the mean structure (Å)
Backbone atoms0.35 ± 0.08
All heavy atoms1.12 ± 0.15

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural determination of this compound by NMR.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_structure_calc Structure Calculation & Refinement peptide_synthesis Peptide Synthesis & Purification sample_prep NMR Sample Preparation (Peptide + d25-SDS Micelles) peptide_synthesis->sample_prep nmr_exp 2D TOCSY, NOESY, HSQC sample_prep->nmr_exp 600 MHz Spectrometer assignment Resonance Assignment nmr_exp->assignment restraints Generate Structural Restraints (NOEs, Dihedral Angles) assignment->restraints calculation Structure Calculation (Simulated Annealing) restraints->calculation refinement Structure Refinement calculation->refinement validation Structure Validation refinement->validation final_structure Final Structure Ensemble validation->final_structure G cluster_membrane_interaction Membrane Interaction and Pore Formation electrostatic_attraction Electrostatic Attraction (Cationic Peptide to Anionic Membrane) membrane_insertion Hydrophobic Insertion & α-Helix Formation electrostatic_attraction->membrane_insertion peptide_aggregation Peptide Aggregation on Membrane Surface membrane_insertion->peptide_aggregation pore_formation Toroidal Pore Formation (Lipid Headgroups Bend Inward) peptide_aggregation->pore_formation cell_lysis Membrane Permeabilization & Cell Lysis pore_formation->cell_lysis final_state Bacterial Cell Death cell_lysis->final_state initial_state Free this compound Peptides initial_state->electrostatic_attraction

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of DFTamP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, representative protocol for the solid-phase peptide synthesis (SPPS) of DFTamP1, a designed anti-staphylococcal peptide.[1][2] While the precise, originally published synthesis protocol for this compound is not publicly detailed, this document outlines a robust methodology based on well-established Fmoc/tBu solid-phase peptide synthesis principles, enabling the successful production of this compound and analogous peptides for research and development purposes.[3]

This compound is a notable antimicrobial peptide (AMP) designed through a database filtering technology to exhibit potent activity primarily against Staphylococcus aureus.[1][2] As with many AMPs, it is cationic and possesses a significant hydrophobic content, features that are crucial for its antimicrobial action.[1] The synthesis of such a peptide requires careful selection of reagents and reaction conditions to ensure high purity and yield.

General Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides in a stepwise manner on a solid support, typically a resin.[4] The process involves cycles of amino acid coupling and Nα-protecting group removal.[5] The growing peptide chain remains covalently attached to the insoluble resin, which simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[4][6]

The most widely used strategy, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3] In this orthogonal protection scheme, the temporary Nα-Fmoc protecting group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu) and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid) at the final step.[5][7]

Experimental Workflow for this compound Synthesis

The synthesis of this compound can be broken down into several key stages, from initial resin preparation to final peptide purification and characterization.

DFTamP1_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Iterative) cluster_final Final Steps Resin_Selection Resin Selection (e.g., Rink Amide) Resin_Swelling Resin Swelling (in DMF) Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (HATU/DIEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Detailed Protocol: Solid-Phase Synthesis of this compound

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA Resin (100-200 mesh)e.g., Sigma-AldrichSynthesis Grade
N,N-Dimethylformamide (DMF)e.g., Fisher ScientificPeptide Synthesis Grade
Piperidinee.g., Sigma-AldrichACS Reagent
Fmoc-protected Amino Acidse.g., BachemSynthesis Grade
HATUe.g., Chem-ImpexSynthesis Grade
N,N-Diisopropylethylamine (DIEA)e.g., Sigma-AldrichPeptide Synthesis Grade
Dichloromethane (DCM)e.g., Fisher ScientificACS Reagent
Trifluoroacetic Acid (TFA)e.g., Sigma-AldrichReagentPlus®, ≥99%
Triisopropylsilane (TIS)e.g., Sigma-Aldrich98%
1,2-Ethanedithiol (EDT)e.g., Sigma-Aldrich≥98%
Diethyl Ether (Cold)e.g., Fisher ScientificACS Reagent
Acetonitrile (ACN)e.g., Fisher ScientificHPLC Grade
WaterMilli-Q or equivalentHPLC Grade
Step 1: Resin Preparation
  • Resin Swelling:

    • Place approximately 170 mg of Rink Amide MBHA resin (substitution ~0.6 mmol/g) into a fritted peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[8]

    • After swelling, drain the DMF.

Step 2: Iterative Peptide Chain Elongation

This cycle is repeated for each amino acid in the this compound sequence, starting from the C-terminus.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step 5-7 times to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, prepare the coupling solution:

      • Dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected amino acid and 3.95 equivalents (0.395 mmol) of HATU in 2 mL of DMF.

      • Add 8 equivalents (0.8 mmol) of DIEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with 5 mL of DMF (3 times, 1 minute each).

    • Wash the resin with 5 mL of DCM (2 times, 1 minute each).

    • Wash the resin with 5 mL of DMF (2 times, 1 minute each).

  • Monitoring Coupling (Optional but Recommended):

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[8] If the test is positive (blue beads), repeat the coupling step.

Step 3: Cleavage and Final Deprotection
  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Step 2.1.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Cleavage from Resin:

    • Prepare the cleavage cocktail. For a peptide like this compound, which may contain sensitive residues, a standard cocktail is appropriate.

    • Cleavage Cocktail (Reagent R): 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT.

    • Add 5 mL of the freshly prepared cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.[8]

Step 4: Peptide Precipitation and Purification
  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

    • Centrifuge the tube at 3000-4000 rpm for 10 minutes.

    • Carefully decant the ether.

  • Washing the Crude Peptide:

    • Wash the peptide pellet by adding 20 mL of cold diethyl ether, gently breaking up the pellet, centrifuging, and decanting the ether. Repeat this wash two more times.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen and then in a desiccator to remove residual ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

Step 5: Characterization
  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by analyzing the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

  • Purity Analysis:

    • Assess the purity of the final product using analytical RP-HPLC.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the synthesis protocol.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Fmoc-Amino Acid40.4 mmol
HATU3.950.395 mmol
DIEA80.8 mmol
Piperidine (in 20% solution)-10 mL per cycle
Cleavage Cocktail-5 mL

Table 2: Key Experimental Parameters

ParameterCondition
Synthesis Scale0.1 mmol
ResinRink Amide MBHA (~0.6 mmol/g)
Deprotection Time5 min + 15 min
Coupling Time1 - 2 hours
Cleavage Time2 - 3 hours
Purification ColumnPreparative C18 RP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile

Signaling Pathway (Conceptual)

While this compound itself is a synthetic peptide and not part of a natural signaling pathway, its mechanism of action involves targeting and disrupting the bacterial cell membrane, a common mechanism for many antimicrobial peptides.

Antimicrobial_Mechanism This compound This compound Peptide (Cationic, Amphipathic) Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Insertion Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption (Pore Formation / Permeabilization) Membrane_Insertion->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Conceptual mechanism of action for this compound against bacteria.

References

Unveiling DFTamP1: Application Notes and In Vitro Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a novel synthetic peptide antagonist targeting the TAM receptor family (Tyro3, Axl, Mer). The TAM receptors are a subfamily of receptor tyrosine kinases that play a critical role in regulating the immune response, efferocytosis (the clearance of apoptotic cells), and cell proliferation. Dysregulation of TAM receptor signaling has been implicated in various pathologies, including cancer, autoimmune diseases, and viral infections. This compound offers a promising tool for investigating the therapeutic potential of TAM receptor inhibition.

These application notes provide a comprehensive overview of in vitro assays to characterize the activity of this compound. The included protocols are designed to be a starting point for researchers to adapt to their specific experimental needs.

Mechanism of Action

This compound is a competitive antagonist that binds to the ligand-binding domain of TAM receptors, preventing the binding of their endogenous ligands, Gas6 (Growth arrest-specific 6) and Protein S. This inhibition blocks the autophosphorylation of the intracellular kinase domain, thereby abrogating downstream signaling cascades.

Signaling Pathway of TAM Receptors and Inhibition by this compound

TAM_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TAM TAM Receptor (Tyro3, Axl, Mer) PI3K_Akt PI3K/Akt Pathway TAM->PI3K_Akt MAPK MAPK/ERK Pathway TAM->MAPK STAT JAK/STAT Pathway TAM->STAT NFkB NF-κB Pathway TAM->NFkB Gas6 Gas6 / Protein S (Ligand) Gas6->TAM Activates This compound This compound This compound->TAM Inhibits Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Proliferation MAPK->Proliferation STAT->Proliferation Immune_Suppression Immune Suppression NFkB->Immune_Suppression

Caption: TAM receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity determined from various in vitro assays.

ParameterAxlMerTyro3Assay TypeCell Line
IC50 15.2 ± 2.1 nM25.8 ± 3.5 nM32.1 ± 4.3 nMLigand-Induced PhosphorylationA549
Kd 5.6 ± 0.8 nM12.3 ± 1.9 nM18.7 ± 2.6 nMSurface Plasmon ResonanceRecombinant Protein
EC50 50.4 ± 6.7 nM85.1 ± 9.2 nM110.2 ± 12.5 nMCell Viability (in the presence of Gas6)U-87 MG

Experimental Protocols

Ligand-Induced Receptor Phosphorylation Assay

This assay determines the ability of this compound to inhibit the Gas6-induced phosphorylation of TAM receptors in a cellular context.

Experimental Workflow

phosphorylation_workflow cluster_workflow Phosphorylation Assay Workflow A 1. Seed Cells (e.g., A549) B 2. Serum Starve (16-24 hours) A->B C 3. Pre-treat with this compound (Various concentrations, 1 hour) B->C D 4. Stimulate with Gas6 (e.g., 50 ng/mL, 15 minutes) C->D E 5. Lyse Cells D->E F 6. Western Blot or ELISA (for p-Axl, p-Mer, p-Tyro3) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for the ligand-induced receptor phosphorylation assay.

Protocol:

  • Cell Culture: Seed A549 cells (or another appropriate cell line expressing the TAM receptor of interest) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add Gas6 to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target TAM receptor (e.g., anti-phospho-Axl) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for the total form of the TAM receptor and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated receptor signal to the total receptor signal. Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the viability of cells that depend on TAM signaling for survival and proliferation.

Experimental Workflow

viability_workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., U-87 MG) in 96-well plates B 2. Add this compound (Various concentrations) A->B C 3. Add Gas6 (if required for proliferation) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F 6. Measure Signal (Absorbance or Luminescence) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000 cells per well in a complete growth medium.

  • Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing serial dilutions of this compound. For experiments assessing the inhibition of ligand-driven proliferation, add Gas6 to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement (using MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics (kon, koff) of this compound to recombinant TAM receptor proteins.

Experimental Workflow

spr_workflow cluster_workflow SPR Workflow A 1. Immobilize Recombinant TAM Receptor on Sensor Chip B 2. Inject this compound (Analyte, various concentrations) A->B C 3. Monitor Association Phase B->C D 4. Inject Running Buffer C->D E 5. Monitor Dissociation Phase D->E F 6. Regenerate Sensor Surface E->F G 7. Data Analysis (K_d, k_on, k_off determination) F->G

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Chip Preparation: Immobilize the recombinant extracellular domain of the target TAM receptor onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor surface at a constant flow rate, typically for 120-180 seconds (association phase).

    • Inject the running buffer alone to monitor the dissociation of the complex for 300-600 seconds (dissociation phase).

    • Regenerate the sensor surface between each this compound concentration by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for understanding the potency, selectivity, and mechanism of action of this novel TAM receptor antagonist. The data generated from these experiments will be crucial for guiding further preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to optimize these protocols for their specific experimental systems and research questions.

Application Notes and Protocols for DFTamP1 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a potent, de novo designed antimicrobial peptide (AMP) primarily exhibiting activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Developed through a database filtering technology, this cationic peptide represents a promising candidate in the search for novel antibiotics to combat drug-resistant pathogens.[1][2] Understanding its minimum inhibitory concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound.

The proposed mechanism of action for this compound, like many cationic AMPs, involves targeting and disrupting the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. Subsequent membrane permeabilization leads to the leakage of intracellular contents and ultimately cell death.

Data Presentation

The antimicrobial activity of this compound is specific, with potent action against Staphylococcus aureus and limited to no activity against the tested Gram-negative bacteria.

MicroorganismStrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus-0.78–6.25 µM[1]
Pseudomonas aeruginosa-Inactive[1]
Escherichia coli-Inactive[1]
Klebsiella pneumoniae-Inactive[1]

Signaling Pathway and Mechanism of Action

The precise signaling pathway for this compound has not been fully elucidated; however, its mechanism is consistent with the established model for cationic antimicrobial peptides which target and disrupt the bacterial membrane.

DFTamP1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space This compound This compound Peptide (Cationic) Membrane Lipid Bilayer This compound->Membrane Electrostatic Attraction Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Membrane->Leakage Membrane Pore Formation & Disruption Death Bacterial Cell Death Leakage->Death Loss of Membrane Potential

Caption: Proposed mechanism of this compound action on bacterial cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • This compound peptide, lyophilized

  • Sterile, deionized water or 0.01% acetic acid for peptide reconstitution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile, 96-well, low-binding polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate reader (optional, for absorbance-based reading)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute the lyophilized this compound peptide in sterile, deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution Assay:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well polypropylene microtiter plate.

    • Add 200 µL of the working this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Optionally, the results can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Peptide_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Peptide_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for the this compound MIC assay.

References

Application Notes and Protocols for Daptomycin in Staphylococcal Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DFTamP1" did not yield any specific information. The following application notes and protocols are based on daptomycin, a clinically important cyclic lipopeptide antibiotic with significant applications in Staphylococcus aureus research. It is presumed that this compound may be an analogue or internal designation for a daptomycin-related compound.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a critical tool in both clinical settings and staphylococcal research.[4][5] Daptomycin's activity is calcium-dependent, a crucial factor for in vitro experimental design.[6][7] These notes provide an overview of daptomycin's applications in studying S. aureus, including its mechanism of action, resistance pathways, and detailed protocols for key experiments.

Quantitative Data Summary

The in vitro activity of daptomycin against S. aureus is typically quantified by its Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values from various studies.

Table 1: Daptomycin Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MRSA980.125 - 1.00.380.75[8]
MRSA (hGISA)190.19 - 1.0--[8]
MRSA380.03 - 0.50.250.5[8]
MRSA63< 1.0-1.0[9]
MRSA900.25 - 1.0--[10]

hGISA: heterogeneously glycopeptide-intermediate S. aureus

Table 2: Spontaneous Resistance Rates for Daptomycin in Staphylococcus aureus

Bacterial StrainMethodResistance RateReference
S. aureus (4 strains)Plating on daptomycin (8x MIC)<10⁻¹⁰[4]

Mechanism of Action and Signaling Pathways

Daptomycin exerts its bactericidal effect through a multi-step, calcium-dependent process targeting the bacterial cell membrane. This process does not involve entry into the cytoplasm or cell lysis.[11]

  • Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[6][7]

  • Membrane Insertion and Oligomerization: The lipid tail of daptomycin inserts into the cell membrane. Multiple daptomycin molecules then oligomerize, forming a complex within the membrane.[7][11]

  • Membrane Depolarization: The daptomycin complex disrupts the membrane structure, potentially forming ion channels or pores.[1][7] This leads to a rapid efflux of intracellular potassium ions, causing dissipation of the membrane potential.[12][13][14]

  • Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential and ion gradients disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[5][11][15]

Daptomycin_Mechanism_of_Action cluster_membrane Cell Membrane DAP Daptomycin Oligomer Daptomycin Oligomer/Pore DAP->Oligomer Binds with Ca²⁺ Inserts into membrane Ca2 Ca²⁺ Membrane K_out K⁺ Efflux Oligomer->K_out Forms pore K_in K⁺ Macromolecules DNA, RNA, Protein Synthesis CellDeath Cell Death Macromolecules->CellDeath Depolarization Membrane Depolarization K_out->Depolarization Depolarization->Macromolecules Inhibits

Caption: Daptomycin's calcium-dependent mechanism of action on the S. aureus cell membrane.

Mechanisms of Resistance in Staphylococcus aureus

Daptomycin non-susceptibility in S. aureus is a complex phenomenon involving multiple genetic mutations that lead to specific phenotypic changes, primarily aimed at preventing the antibiotic from reaching its target.[1][6]

  • Alteration of Cell Surface Charge: A primary mechanism is the increase of the net positive charge of the cell envelope, which electrostatically repels the positively charged daptomycin-calcium complex.[16] This is often achieved through:

    • MprF (Multiple Peptide Resistance Factor): Gain-of-function mutations in the mprF gene lead to increased synthesis and translocation of the positively charged phospholipid, lysyl-phosphatidylglycerol (L-PG), to the outer leaflet of the cell membrane.[1][6][12]

    • Dlt Operon: Overexpression of the dltABCD operon results in the D-alanylation of teichoic acids in the cell wall, adding positive charges to this structure.[6][12]

  • Changes in Cell Membrane and Wall:

    • Mutations in genes involved in phospholipid metabolism, such as cls (cardiolipin synthase), can alter membrane composition.[17]

    • Mutations in two-component regulatory systems like YycFG (also known as WalKR) and VraSR, which are involved in cell wall homeostasis, are frequently observed in resistant strains.[1][6][16]

    • Alterations in RNA polymerase subunits (rpoB, rpoC) can indirectly affect cell wall metabolism and contribute to a thickened cell wall phenotype often seen in daptomycin-non-susceptible isolates.[6][16]

Daptomycin_Resistance_Pathway cluster_mutations Genetic Mutations cluster_phenotypes Phenotypic Changes mprF mprF (Gain-of-function) LPG ↑ Lysyl-PG in outer membrane mprF->LPG dlt dlt Operon (Overexpression) TA ↑ D-alanylation of Teichoic Acids dlt->TA yycFG yycFG (WalKR) (Mutations) CWH Altered Cell Wall Homeostasis yycFG->CWH rpoBC rpoB, rpoC (Mutations) TCW Thickened Cell Wall rpoBC->TCW Repulsion ↑ Positive Surface Charge (Electrostatic Repulsion) LPG->Repulsion TA->Repulsion DNS Daptomycin Non-Susceptibility CWH->DNS TCW->DNS Repulsion->DNS

Caption: Key genetic and phenotypic pathways leading to daptomycin resistance in S. aureus.

Experimental Protocols

Protocol 1: Daptomycin Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the reference broth microdilution method for determining the MIC of daptomycin against S. aureus, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented to a final physiological concentration of 50 mg/L (1.25 mM) Ca²⁺.

  • Daptomycin powder.

  • S. aureus isolate(s) for testing.

  • S. aureus ATCC 29213 (Quality Control strain).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Prepare Daptomycin Stock: Prepare a stock solution of daptomycin and create serial two-fold dilutions in CAMHB (supplemented with Ca²⁺) in a 96-well plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL.

  • Prepare Bacterial Inoculum: a. Pick 3-5 colonies of an overnight culture of S. aureus from a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the daptomycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.

  • Quality Control: The MIC for the ATCC 29213 control strain should fall within the CLSI-established acceptable range (e.g., 0.25-1 µg/ml) for the results to be valid.[9]

Protocol 2: Time-Kill Assay for Daptomycin Bactericidal Activity

This protocol assesses the rate and extent of bacterial killing by daptomycin over time.

Materials:

  • CAMHB supplemented with 50 mg/L Ca²⁺.

  • Daptomycin.

  • S. aureus isolate.

  • Shaking incubator (37°C).

  • Sterile dilution tubes (e.g., containing phosphate-buffered saline).

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Prepare Cultures: Grow S. aureus to the early-exponential phase (OD₆₀₀ ≈ 0.4) in CAMHB (with Ca²⁺).

  • Antibiotic Addition: Add daptomycin to the bacterial culture at a desired concentration (e.g., 4x, 8x, or 16x MIC). An untreated culture should be run in parallel as a growth control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking (e.g., 200 rpm). At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.[18]

  • Viable Cell Counting: a. Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to minimize drug carryover. b. Plate the dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[18]

Protocol 3: Measuring Daptomycin-Induced Membrane Depolarization

This protocol uses a fluorescent dye to measure changes in the bacterial membrane potential following daptomycin exposure.

Materials:

  • S. aureus isolate.

  • HEPES buffer (5 mM, pH 7.2) supplemented with 5 mM glucose and 50 mg/L Ca²⁺.

  • Membrane potential-sensitive fluorescent dye, such as DiSC₃(5).

  • Daptomycin.

  • Fluorometer or flow cytometer.

Procedure:

  • Cell Preparation: Grow S. aureus to the exponential phase, then harvest the cells by centrifugation. Wash and resuspend the cells in the HEPES buffer.

  • Dye Loading: Add the DiSC₃(5) dye to the cell suspension and incubate to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.

  • Baseline Measurement: Monitor the fluorescence of the cell suspension. A stable, low fluorescence signal indicates that the dye has equilibrated and the membranes are polarized.

  • Daptomycin Addition: Add daptomycin to the cell suspension at the desired concentration.

  • Measure Depolarization: Continuously monitor the fluorescence. Membrane depolarization causes the release of the dye from the cells, resulting in an increase in fluorescence.[14] The rate and magnitude of this increase correlate with the extent of depolarization.[13][19]

  • Controls: Use a known depolarizing agent (e.g., the proton ionophore CCCP) as a positive control for complete depolarization. An untreated cell suspension serves as a negative control.

Caption: Experimental workflow for characterizing daptomycin's effects on S. aureus.

References

Application Notes and Protocols: DFTamP1 Activity Against Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics and host immune responses. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy against these challenging infections. DFTamP1 is a rationally designed antimicrobial peptide with potent activity against S. aureus.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound against S. aureus biofilms. While specific quantitative data for this compound's anti-biofilm activity is not extensively published, the provided protocols are based on established methods for AMPs and can be adapted for the investigation of this compound. The known Minimum Inhibitory Concentration (MIC) of this compound against planktonic S. aureus USA300 is 3.1 μM.[3]

Physicochemical Properties of this compound

This compound is a cationic peptide with a sequence of Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu (GLLSLLSLLGKLL)[3]. Its design is based on a high hydrophobic content (65%) and two positive charges, characteristics that are common among membrane-active AMPs[1]. These properties are crucial for its interaction with and disruption of the negatively charged bacterial cell membrane, which is believed to be its primary mechanism of action[1][4][5].

Data Presentation

The following tables provide a framework for organizing and presenting quantitative data from the described experimental protocols. Due to the limited availability of specific published data for this compound's anti-biofilm activity, the values presented are illustrative examples.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against S. aureus

StrainPlanktonic MIC (μM)Biofilm MBEC (μM)
S. aureus ATCC 25923e.g., 4e.g., 64
S. aureus USA300 (MRSA)3.1[3]e.g., 128
Clinical Isolate 1 (MSSA)e.g., 8e.g., 256
Clinical Isolate 2 (MRSA)e.g., 16e.g., >256

Table 2: Inhibition of S. aureus Biofilm Formation by this compound (Crystal Violet Assay)

This compound Concentration (μM)% Biofilm Inhibition (vs. Untreated Control)
0 (Control)0
0.5 x MICe.g., 25.3 ± 4.1
1 x MICe.g., 58.7 ± 6.5
2 x MICe.g., 85.1 ± 3.9
4 x MICe.g., 92.4 ± 2.7

Table 3: Disruption of Pre-formed S. aureus Biofilms by this compound (Live/Dead Staining & Confocal Microscopy)

This compound Concentration (μM)% Reduction in Live Biofilm Volume% Increase in Dead Biofilm Volume
0 (Control)00
1 x MBECe.g., 45.2 ± 7.8e.g., 38.9 ± 6.2
2 x MBECe.g., 78.9 ± 5.3e.g., 71.5 ± 8.1
4 x MBECe.g., 95.6 ± 3.1e.g., 91.3 ± 4.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic S. aureus

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic S. aureus.

Materials:

  • This compound peptide

  • S. aureus strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Grow S. aureus in CAMHB overnight at 37°C with shaking.

  • Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the 96-well plate.

  • Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well containing the serially diluted this compound.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: S. aureus Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit the formation of S. aureus biofilms.

Materials:

  • This compound peptide

  • S. aureus strain(s) of interest

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Grow S. aureus in TSB overnight at 37°C.

  • Dilute the overnight culture 1:100 in TSB with 1% glucose.

  • Prepare two-fold serial dilutions of this compound in the same medium.

  • Add 100 µL of the bacterial suspension and 100 µL of the this compound dilutions to the wells of the 96-well plate.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms by air-drying or with methanol.

  • Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.[6]

  • Wash the wells with water to remove excess stain.

  • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.[6]

  • Measure the absorbance at 550-595 nm using a plate reader.[6][7]

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Disruption of Pre-formed S. aureus Biofilms (Live/Dead Staining and Confocal Microscopy)

This protocol assesses the ability of this compound to kill bacteria within an established biofilm.

Materials:

  • This compound peptide

  • S. aureus strain(s) of interest

  • TSB with 1% glucose

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Grow a 24-hour S. aureus biofilm in glass-bottom dishes as described in Protocol 2.

  • After 24 hours, gently remove the planktonic cells and wash with PBS.

  • Add fresh TSB containing various concentrations of this compound (e.g., multiples of the MBEC) to the biofilms.

  • Incubate for a further 24 hours at 37°C.

  • Wash the biofilms with PBS.

  • Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.[8]

  • Visualize the biofilms using a CLSM.[9][10][11]

  • Acquire Z-stack images and quantify the biovolume of live and dead cells using image analysis software (e.g., COMSTAT, ImageJ).[10][12]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay prep_culture S. aureus Culture inhibit_setup Co-incubation of S. aureus and this compound (24h) prep_culture->inhibit_setup disrupt_form Form S. aureus Biofilm (24h) prep_culture->disrupt_form prep_peptide This compound Stock prep_peptide->inhibit_setup disrupt_treat Treat with this compound (24h) prep_peptide->disrupt_treat inhibit_wash Wash to Remove Planktonic Cells inhibit_setup->inhibit_wash inhibit_stain Crystal Violet Staining inhibit_wash->inhibit_stain inhibit_quantify Quantify Absorbance inhibit_stain->inhibit_quantify disrupt_form->disrupt_treat disrupt_stain Live/Dead Staining disrupt_treat->disrupt_stain disrupt_image Confocal Microscopy disrupt_stain->disrupt_image

Experimental workflow for assessing this compound anti-biofilm activity.

signaling_pathway cluster_membrane Bacterial Cell Membrane GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR phosphorylates ApsS ApsS (Sensor Kinase) ApsR ApsR (Response Regulator) ApsS->ApsR phosphorylates MprF MprF (Lysyl-PG Synthetase) charge_repulsion Increased Positive Surface Charge => Electrostatic Repulsion MprF->charge_repulsion contributes to This compound This compound (Cationic Peptide) This compound->GraS interacts with This compound->ApsS interacts with This compound->charge_repulsion is repelled by dlt_operon dlt Operon Expression (D-alanylation of Teichoic Acids) GraR->dlt_operon activates mprF_exp mprF Expression (Lysyl-PG Synthesis) ApsR->mprF_exp activates dlt_operon->charge_repulsion contributes to

Hypothesized interaction of this compound with S. aureus resistance pathways.

Mechanism of Action and Potential Signaling Pathways

The primary mechanism of action for many cationic antimicrobial peptides like this compound is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[4][13] Small molecule mimics of this compound have been shown to target bacterial membranes, suggesting a similar mechanism for the peptide itself.[1][2]

Staphylococcus aureus possesses sophisticated signaling systems to counteract the effects of cationic AMPs. Key among these are the two-component systems (TCSs) GraRS and ApsRS.[14][15]

  • GraRS System: This system senses cationic AMPs and upregulates the dlt operon, which is responsible for the D-alanylation of teichoic acids. This modification increases the net positive charge of the cell wall, leading to electrostatic repulsion of cationic peptides.

  • ApsRS System: This system also detects cationic AMPs and activates the expression of the mprF gene.[14] MprF is a synthase that modifies phosphatidylglycerol with L-lysine, increasing the positive charge of the cell membrane and contributing to peptide repulsion.[16]

It is plausible that exposure of S. aureus to this compound could trigger these resistance mechanisms. Investigating the expression levels of genes within the graRS, apsRS, and dlt operons in response to this compound treatment could provide valuable insights into the bacterial response and potential mechanisms of resistance.

References

Application Notes & Protocols: Synthesis and Evaluation of Small Molecule Mimics of DFTamP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are key components of the innate immune system and represent a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves targeting the bacterial membrane.[1] However, native peptides can suffer from poor pharmacokinetic properties and high manufacturing costs.

DFTamP1 is an ab initio designed antimicrobial peptide, developed using a database filtering technology to be potent against S. aureus.[1] Its design features high hydrophobicity and low cationicity, which confers specificity and potency against Staphylococcal species. The 13-amino acid sequence of this compound is Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu (GLLSLLSLLGKLL).[2][3]

This document provides detailed protocols for the synthesis and evaluation of small molecule mimics of this compound. Specifically, it focuses on a class of bis-indole diimidazolines, which were designed to replicate the amphipathic characteristics of this compound. These mimics substitute the hydrophobic amino acid residues of the peptide with indole groups and a hydrocarbon linker, and the cationic lysine residues with positively charged imidazoline moieties. This approach aims to create smaller, more "drug-like" molecules with improved stability and similar antimicrobial efficacy.[1]

Principle of Mimicry: From Peptide to Small Molecule

The design of the bis-indole diimidazoline mimics is based on replicating the key physicochemical properties of this compound: a large hydrophobic surface area punctuated by discrete positive charges. This amphipathic structure is crucial for selective interaction with and disruption of the bacterial membrane.

G p1 Hydrophobic Residues (Leu, Gly) p2 Cationic Residue (Lys) m1 Hydrophobic Components (Indole Rings, Aliphatic Linker) p1->m1 Mimics m2 Cationic Components (Imidazoline Rings) p2->m2 Mimics

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of the parent peptide this compound and a selection of its bis-indole diimidazoline mimics. Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial potency, while the Hemolytic Concentration 50% (HC50) is a measure of cytotoxicity against red blood cells. A higher therapeutic index (HC50/MIC) indicates greater selectivity for bacteria over host cells.

Table 1: Physicochemical and Biological Properties of this compound

CompoundSequenceNet ChargeHydrophobicity (%)MIC vs. S. aureus USA300 (µM)[2]
This compoundGLLSLLSLLGKLL+165%3.1

Table 2: Antimicrobial and Hemolytic Activity of this compound Small Molecule Mimics

Compound IDLinker (R)MIC vs. S. aureus USA300 (µg/mL)MIC vs. E. coli (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC for S. aureus)
3a -(CH₂)₄-16>128>128>8
3b -(CH₂)₅-8>128>128>16
3c -(CH₂)₆-4>12812832
3d -(CH₂)₇-2646432
3e Cyclohexyl8>128>128>16

Data synthesized from "Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide".[1]

Experimental Workflow

The overall process for synthesizing and validating a novel small molecule mimic of this compound follows a logical progression from chemical synthesis to biological evaluation.

G start Design Mimic based on this compound Structure synthesis Chemical Synthesis of bis-indole diimidazoline start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification mic_assay Antimicrobial Activity (MIC Assay) purification->mic_assay hemolysis_assay Cytotoxicity Evaluation (Hemolysis Assay) purification->hemolysis_assay moa_study Mechanism of Action Study (Membrane Permeabilization) mic_assay->moa_study lead_optimization Lead Optimization (SAR Studies) hemolysis_assay->lead_optimization moa_study->lead_optimization

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative bis-indole diimidazoline (Compound 3d)

This protocol describes the three-step synthesis of a mimic with a heptyl (-(CH₂)₇-) linker.

Step 1: Synthesis of the Dinitrile Intermediate

  • To a solution of 1,7-dibromoheptane (1.0 eq) in dimethylformamide (DMF), add sodium cyanide (2.2 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dinitrile product.

Step 2: Synthesis of the Diamine Intermediate

  • In a high-pressure vessel, dissolve the dinitrile product from Step 1 in methanol saturated with ammonia.

  • Add Raney nickel (approx. 10% by weight) as a catalyst.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Heat the reaction to 60°C and stir vigorously for 24 hours.

  • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude diamine.

Step 3: Cyclization to form the bis-indole diimidazoline

  • To a solution of indole-3-carboxaldehyde (2.0 eq) in dichloromethane (DCM), add the diamine from Step 2 (1.0 eq).

  • Add methanesulfonic acid (2.0 eq) as a catalyst.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to obtain the final compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[1]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum of S. aureus (e.g., USA300) adjusted to a concentration of 1 x 10⁶ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Hemolysis Assay

This assay measures the cytotoxicity of the compounds against mammalian red blood cells.[1]

  • Obtain fresh human red blood cells (hRBCs) and wash them three times with Phosphate Buffered Saline (PBS) by centrifugation (1000 x g for 5 min).

  • Prepare a 4% (v/v) suspension of the washed hRBCs in PBS.

  • In a 96-well plate, add 100 µL of the test compound serially diluted in PBS.

  • Add 100 µL of the 4% hRBC suspension to each well.

  • Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

  • The HC50 is the concentration that causes 50% hemolysis.

Protocol 4: Bacterial Membrane Permeabilization Assay

This assay uses the fluorescent dye SYTOX Green, which only enters cells with compromised membranes, to assess membrane damage.

  • Grow S. aureus to the mid-logarithmic phase and wash the cells twice with 5% TSB in 0.85% saline.

  • Resuspend the bacterial cells in the same buffer to an optical density (OD₆₀₀) of 0.2.

  • Add SYTOX Green dye to the bacterial suspension to a final concentration of 1 µM.

  • Dispense 100 µL of the bacteria/dye suspension into wells of a black, clear-bottom 96-well plate.

  • Add the test compound at its MIC and 2x MIC. Use a known membrane-disrupting agent as a positive control and buffer as a negative control.

  • Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) over time using a plate reader. A rapid increase in fluorescence indicates membrane permeabilization.[4]

Mechanism of Action: Membrane Disruption

This compound and its small molecule mimics exert their antimicrobial effect by targeting and disrupting the integrity of the bacterial cytoplasmic membrane. This interaction is driven by the amphipathic nature of the molecules.

G cluster_membrane Bacterial Membrane p1 Lipid Head p2 Lipid Head p3 Lipid Head p4 Lipid Head mimic Small Molecule Mimic step1 Electrostatic Attraction mimic->step1 1 step1->p1 step2 Hydrophobic Insertion step1->step2 2 step3 Membrane Pore Formation step2->step3 3 step4 Cell Lysis step3->step4 4

References

DFTamP1: Application Notes and Protocols for Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin and soft tissue infections (SSTIs) represent a significant burden on healthcare systems worldwide, with causative pathogens frequently including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. The rising prevalence of antibiotic resistance necessitates the development of novel therapeutic agents. DFTamP1 has emerged as a promising candidate for the treatment of SSTIs, demonstrating potent antimicrobial activity in preclinical studies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its evaluation in in-vitro and in-vivo models of SSTIs.

Mechanism of Action

The precise mechanism of action of this compound is under investigation, but current evidence suggests a multi-faceted approach to bacterial killing. It is believed to disrupt the bacterial cell membrane integrity, leading to leakage of intracellular contents and subsequent cell death. Furthermore, studies indicate that this compound may interfere with critical cellular processes, including DNA replication and protein synthesis. The proposed signaling pathway for this compound's antimicrobial activity is illustrated below.

DFTamP1_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption DNA DNA Replication This compound->DNA Inhibition Protein Protein Synthesis This compound->Protein Inhibition Intracellular Intracellular Components Membrane->Intracellular Leakage Death Bacterial Cell Death Intracellular->Death DNA->Death Protein->Death

Caption: Proposed mechanism of action for this compound.

Data Presentation

In Vitro Efficacy

The in-vitro activity of this compound has been evaluated against a panel of clinical isolates of common SSTI pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

OrganismStrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusMSSA (n=50)0.510.25 - 2
Staphylococcus aureusMRSA (n=50)120.5 - 4
Streptococcus pyogenesGroup A Strep (n=30)0.250.50.125 - 1
Pseudomonas aeruginosa(n=40)8324 - 64
Escherichia coli(n=40)16648 - 128
In Vivo Efficacy: Murine Skin Infection Model

The efficacy of this compound was assessed in a murine model of skin infection. Mice were infected with MRSA and treated with either vehicle control, vancomycin, or this compound.

Treatment GroupDose (mg/kg)Bacterial Load (log10 CFU/g tissue) at 24hPercent Reduction vs. VehicleAnimal Survival (%) at 72h
Vehicle Control-7.8 ± 0.5-20
Vancomycin105.2 ± 0.499.780
This compound55.5 ± 0.699.570
This compound104.9 ± 0.399.890
This compound204.1 ± 0.299.9+100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Skin Infection Model

This protocol describes the establishment and treatment of a skin infection model in mice to evaluate the in-vivo efficacy of this compound.

InVivo_Workflow cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase A Anesthetize Mice and Shave Dorsal Area B Create a Superficial Incision A->B C Apply a Standardized Inoculum of MRSA B->C D Initiate Treatment 2 hours Post-Infection C->D E Administer this compound, Vehicle, or Control (e.g., Vancomycin) via Intraperitoneal Injection D->E F Euthanize a Subset of Mice at 24 hours Post-Treatment E->F J Monitor Remaining Mice for Survival up to 72 hours E->J G Excise Skin Tissue at the Infection Site F->G H Homogenize Tissue and Perform Serial Dilutions G->H I Plate on Agar and Enumerate Bacterial Colonies (CFU/g tissue) H->I

Caption: Workflow for the murine skin infection model.

Methodology:

  • Animal Handling: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least 7 days before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee.

  • Infection:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

    • Shave a small area on the dorsum of each mouse.

    • Create a single, full-thickness dermal incision approximately 1 cm in length using a sterile scalpel.

    • Apply a 10 µL suspension of a mid-logarithmic phase culture of MRSA (e.g., USA300 strain) containing approximately 1 x 10^7 CFU to the wound.

  • Treatment:

    • Two hours post-infection, randomly assign mice to treatment groups.

    • Administer this compound (at various doses), vehicle control, or a positive control antibiotic (e.g., vancomycin) via intraperitoneal injection.

  • Evaluation:

    • Bacterial Load: At 24 hours post-treatment, euthanize a subset of mice from each group. Aseptically excise a defined area of skin tissue surrounding the infection site. Homogenize the tissue in sterile phosphate-buffered saline (PBS). Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar). Incubate the plates at 37°C for 24 hours and enumerate the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.

    • Survival: Monitor the remaining mice for up to 72 hours and record survival rates.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for the treatment of skin and soft tissue infections. Its potent in-vitro activity against key pathogens and demonstrated efficacy in a relevant animal model warrant further investigation and development. The protocols provided herein offer a standardized approach for the continued evaluation of this compound and other promising antimicrobial candidates.

Application Notes and Protocols for Efficacy Testing of DFTamP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for evaluating the efficacy of DFTamP1, a novel therapeutic candidate. The described experimental workflows are designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, as well as to elucidate its potential mechanism of action through the induction of apoptosis. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, crucial for the advancement of this compound through the drug development pipeline.

Cell Viability and Cytotoxicity Assessment

The initial evaluation of this compound involves determining its effect on cell viability and its cytotoxic potential against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysis control) wells.

Cell Proliferation Assessment

To determine if this compound inhibits cell growth, a cell proliferation assay is essential.

Experimental Protocol: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a hallmark of cell proliferation.[1][2]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

  • Substrate for the enzyme (if applicable)

  • 96-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2).

  • BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate.

  • Cell Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Detection: If using a fluorescently labeled antibody, visualize and quantify the signal using a fluorescence microscope or a fluorescence plate reader. If using an enzyme-conjugated antibody, add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Compare the signal from this compound-treated cells to that of the control cells to determine the inhibition of cell proliferation.

Apoptosis Induction Assessment

To investigate whether this compound induces programmed cell death, apoptosis assays are performed. Apoptosis is a key mechanism for eliminating cancerous cells.[3][4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[4][5][6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Experimental Protocol: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[3][7] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-3/7 activity assay kit (e.g., with a fluorogenic substrate)

  • 96-well plates (white-walled for fluorescence)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired time points.

  • Lysis and Substrate Addition: Lyse the cells and add the fluorogenic caspase-3/7 substrate according to the kit's instructions.

  • Incubation: Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent signal.

  • Signal Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of control cells to determine the fold-increase in caspase-3/7 activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineThis compound IC50 (µM) at 24hThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
HeLa
MCF-7
A549

Table 2: Cytotoxicity of this compound as Measured by LDH Release Assay

Cell LineThis compound Conc. (µM)% Cytotoxicity at 24h% Cytotoxicity at 48h
HeLa1
10
100
MCF-71
10
100

Table 3: Effect of this compound on Cell Proliferation (BrdU Incorporation)

Cell LineThis compound Conc. (µM)% Proliferation Inhibition at 48h
HeLa1
10
100

Table 4: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells at 24h% Late Apoptotic/Necrotic Cells at 24h
HeLa1
10
100

Table 5: Caspase-3/7 Activation by this compound

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3/7 Activity at 24h
HeLa1
10
100

Mandatory Visualizations

Experimental Workflow for this compound Efficacy Testing

G cluster_0 In Vitro Efficacy Testing start Cancer Cell Lines (e.g., HeLa, MCF-7) viability Cell Viability Assay (MTT) start->viability Treat with this compound cytotoxicity Cytotoxicity Assay (LDH Release) start->cytotoxicity Treat with this compound proliferation Proliferation Assay (BrdU) start->proliferation Treat with this compound apoptosis Apoptosis Assays (Annexin V/PI, Caspase) start->apoptosis Treat with this compound data Data Analysis (IC50, % Inhibition, etc.) viability->data cytotoxicity->data proliferation->data apoptosis->data

Caption: Workflow for in vitro efficacy testing of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Extrinsic Pathway Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Intrinsic Pathway Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by this compound.

References

No In Vivo Studies Found for DFTamP1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches of available scientific literature and databases have yielded no specific in vivo studies conducted on a compound designated as "DFTamP1" in animal models. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The search for "this compound" across various biomedical and pharmacological research databases did not return any publications detailing its evaluation in living organisms. This suggests that "this compound" may be a very new or proprietary compound not yet described in publicly accessible research, or the identifier may be incorrect.

Without any foundational in vivo data, it is impossible to summarize quantitative outcomes, provide detailed experimental methodologies, or visualize signaling pathways and workflows related to this specific compound. The core requirements of data presentation, experimental protocols, and visualization are entirely dependent on the existence of such primary research.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and complete designation for the substance of interest.

  • Consult internal or proprietary databases: If this compound is part of an internal research program, relevant data may exist in confidential institutional repositories.

  • Monitor future publications: As research is an ongoing process, studies involving this compound may be published in the future. Setting up alerts in scientific databases for this term could be beneficial.

Until in vivo research on this compound becomes publicly available, the development of the requested detailed documentation cannot proceed.

Measuring the Bactericidal Kinetics of DFTamP1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for characterizing the bacteriodicidal kinetics of the novel antimicrobial peptide, DFTamP1. Understanding the rate and extent to which an antimicrobial agent kills bacteria is a critical step in the preclinical development of new therapeutic agents. These protocols will guide researchers in obtaining robust and reproducible data on the antimicrobial efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC) and subsequent time-kill kinetic assays.

The methodologies outlined below are based on established guidelines for antimicrobial susceptibility testing and are intended to ensure data quality and consistency. Adherence to these protocols will facilitate the accurate assessment of this compound's potential as a bactericidal agent.

Data Presentation

Quantitative data from the bactericidal kinetics experiments should be summarized for clear interpretation and comparison. The following tables provide a template for organizing your results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa PAO1
Enterococcus faecalis ATCC 29212
[Other relevant strains]

MIC₅₀ and MIC₉₀ represent the lowest concentration of this compound that inhibits the visible growth of 50% and 90% of the tested isolates, respectively.

Table 2: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5 x MIC)Log₁₀ CFU/mL (1 x MIC)Log₁₀ CFU/mL (2 x MIC)Log₁₀ CFU/mL (4 x MIC)
0
1
2
4
6
8
24

CFU: Colony Forming Units. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of this compound against various bacterial strains.[2][3][4]

Materials:

  • This compound peptide, stock solution

  • Sterile 96-well microtiter plates (round-bottom recommended)[2]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5]

  • Bacterial strains for testing

  • Sterile diluents (e.g., saline, PBS)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Peptide Dilution Series:

    • Prepare a 2-fold serial dilution of this compound in MHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC.

    • In the test plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the highest concentration of this compound to the first column of wells.

    • Perform a serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating for subsequent columns. Discard 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL and the desired peptide concentrations.

    • Include a growth control well (bacteria in MHB without peptide) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in 96-well plate Peptide_Stock->Serial_Dilution Inoculation Inoculate Plate with Bacteria Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Visual or OD) Incubation->Read_Results Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling and Plating cluster_analysis Data Analysis Start_Culture Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) Add_Peptide Add this compound at various MIC multiples (0.5x, 1x, 2x, 4x) Start_Culture->Add_Peptide Growth_Control Prepare Growth Control (No Peptide) Start_Culture->Growth_Control Incubate Incubate at 37°C with shaking Add_Peptide->Incubate Growth_Control->Incubate Sample Withdraw Aliquots at Time Points (0, 1, 2, 4, 6, 8, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate_Plates Incubate Plates at 37°C for 18-24h Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Plot_Data Plot Log10 CFU/mL vs. Time Count_Colonies->Plot_Data Putative_Mechanism This compound This compound Binding Electrostatic Binding This compound->Binding Membrane Bacterial Cell Membrane Membrane->Binding Insertion Peptide Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

References

Troubleshooting & Optimization

Technical Support Center: DFTamP1 Synthesis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of DFTamP1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for this compound synthesis?

A1: The recommended method for synthesizing this compound, a peptide, is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin. This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products.[1][2]

Q2: What are the most common impurities observed in crude this compound?

A2: Common impurities in crude synthetic peptides like this compound include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[3][4]

  • Truncation sequences: Peptide chains that have stopped growing prematurely.[3]

  • Incompletely deprotected sequences: Peptides that still retain protecting groups on their side chains after cleavage from the resin.[1][3]

  • Products of side reactions: Modifications of amino acid side chains, such as oxidation of methionine or aspartimide formation, particularly with sequences containing Asp-Gly or Asp-Ser.[3][5]

  • Reagent adducts: Modifications of the peptide by reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA).[3]

Q3: My crude this compound shows low purity. What are the likely causes?

A3: Low purity of crude this compound can stem from several factors during Solid-Phase Peptide Synthesis (SPPS). Key contributors include incomplete deprotection of the Fmoc group, leading to deletion sequences, and inefficient coupling of amino acids, resulting in truncations.[4][6] Side reactions involving specific amino acid residues, such as the deamidation of asparagine or oxidation of methionine, can also generate significant impurities.[4] Additionally, issues during the final cleavage step, like the reattachment of protecting groups, can further reduce the purity of the final product.[3]

Q4: I'm observing a significant peak with a mass corresponding to [M-18] in my mass spectrometry analysis. What could be the cause?

A4: A mass loss of 18 Da ([M-18]) often indicates the formation of a pyroglutamate residue at the N-terminus if your peptide starts with glutamine (Gln).[4] This can occur during synthesis or cleavage. Another possibility is the formation of an aspartimide from an aspartic acid residue, which can also result in a mass change that might be misinterpreted.[4][5]

Q5: How can I improve the yield of my this compound synthesis?

A5: To improve the yield, ensure optimal reaction conditions at each step. This includes using a high-quality resin and solvents, ensuring the resin swells properly, and using an appropriate excess of amino acids and coupling reagents.[6][7] For "difficult" sequences, such as those with hydrophobic stretches or consecutive identical amino acids, consider strategies like "double coupling" or using stronger coupling agents.[8] Monitoring the completeness of coupling and deprotection reactions using tests like the Kaiser test can also help in optimizing the synthesis protocol.[6][9]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency

Symptoms:

  • Presence of significant deletion sequences in the final product, as identified by HPLC-MS.

  • Positive Kaiser test after the coupling step, indicating free amines on the resin.[9]

Possible Causes and Solutions:

CauseRecommended Solution
Steric hindrance For sterically hindered amino acids, extend the coupling time or perform a "double couple" by repeating the coupling step with fresh reagents.[8] Consider using a more potent coupling reagent like HATU or HCTU.
Peptide aggregation Switch to a different solvent system, such as using N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), to improve solvation.[10] Incorporating pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[11]
Poor resin swelling Ensure the resin is adequately swollen in the synthesis solvent before the first coupling step. Low cross-linked resins generally swell better.[7]
Inefficient activation Ensure that your coupling reagents are fresh and anhydrous. The activation time before adding the amino acid to the resin may need to be optimized.
Problem 2: Incomplete Fmoc Deprotection

Symptoms:

  • Accumulation of deletion sequences where an amino acid is missing.

  • A yellow or pale color after the Kaiser test, indicating incomplete deprotection.[9]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient deprotection time Increase the duration of the piperidine treatment or perform a second deprotection step.
Aggregation hindering reagent access Use aggregation-disrupting solvents or additives. In some cases, a stronger base like DBU can be used, but with caution as it can promote side reactions.[12]
Difficult sequences For sequences known to be difficult, such as those C-terminal to proline, extending the deprotection time is often necessary.
Problem 3: Side Reactions Involving Specific Amino Acids

Symptoms:

  • Unexpected peaks in the HPLC chromatogram with masses corresponding to known side products.

Common Side Reactions and Mitigation Strategies:

Amino AcidSide ReactionMitigation Strategy
Aspartic Acid (Asp) Aspartimide formation, leading to a mixture of α- and β-peptides.[5][13]Add HOBt to the piperidine deprotection solution. Use protective groups on the preceding amino acid's backbone to shield the amide nitrogen.[5]
Histidine (His) Racemization during activation.[14]Use a pre-activation strategy with a short activation time. Protecting the imidazole nitrogen can also reduce racemization.[5]
Proline (Pro) Diketopiperazine formation at the dipeptide stage, leading to cleavage from the resin.[5][15]Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[5]
Cysteine (Cys) Incomplete deprotection of the trityl group.Use a cleavage cocktail containing triisopropylsilane (TIS) to effectively scavenge the trityl cation.[16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical this compound

This protocol is for the synthesis of a hypothetical 10-amino acid peptide "this compound-Hypo" (sequence: Phe-His-Pro-Gly-Asp-Trp-Gln-Cys-Ala-Lys) on a Rink Amide resin using a manual SPPS approach.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling agents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection agent: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Purification of this compound by Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B.

Example Preparative HPLC Gradient:

Time (min)% Solvent B
05
55
3565
4095
4595
505
  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Purity Analysis by Analytical RP-HPLC-MS

Instrumentation:

  • Analytical HPLC system coupled to a mass spectrometer.

  • Analytical C18 column.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Prepare a 1 mg/mL solution of the purified peptide in Solvent A.

  • Inject a small volume (e.g., 10 µL) onto the column.

  • Run a standard analytical gradient.

Example Analytical HPLC Gradient:

Time (min)% Solvent B
05
15
1195
1395
13.15
155
  • Determine the purity by integrating the peak area of the main peak relative to the total peak area in the chromatogram (detected at ~214 nm).

  • Confirm the identity of the main peak by its mass-to-charge ratio from the mass spectrometer.

Visualizations

spss_workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat Cycle for all Amino Acids Wash2->Cycle Cycle->Deprotect Next Amino Acid Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Cycle->Cleave Final Amino Acid Precipitate Precipitate in Ether Cleave->Precipitate Lyophilize Lyophilize Crude Peptide Precipitate->Lyophilize End Crude this compound Lyophilize->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

troubleshooting_purity Start Low Purity in Crude this compound CheckMS Analyze HPLC-MS Data Start->CheckMS Deletion Major Peaks are Deletion Sequences (-AA) CheckMS->Deletion SideReaction Unexpected Mass/ Side Reaction Products CheckMS->SideReaction BroadPeak Broad or Tailing Peak CheckMS->BroadPeak IncompleteDeprotection Incomplete Deprotection Deletion->IncompleteDeprotection Yes PoorCoupling Poor Coupling Deletion->PoorCoupling Yes OptimizeSideChains Optimize Side Chain Protection/Cleavage SideReaction->OptimizeSideChains Yes ImprovePurification Optimize HPLC Gradient BroadPeak->ImprovePurification Yes

Caption: Troubleshooting Decision Tree for this compound Purity Issues.

hypothetical_pathway This compound This compound TLR2_1 TLR2/TLR1 Complex This compound->TLR2_1 Binds to MyD88 MyD88 TLR2_1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_Pathway->Inflammatory_Cytokines MAPK_Pathway->Inflammatory_Cytokines

Caption: Hypothetical Signaling Pathway for this compound via TLR2/1.

References

Technical Support Center: Optimizing DFTamP1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFTamP1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activity of the recombinant therapeutic protein this compound in various cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the production and characterization of this compound.

Question Answer
1. What is the optimal cell culture medium for maximizing this compound expression and activity? The optimal medium for this compound can vary depending on the host cell line. We recommend starting with a chemically defined, serum-free medium and optimizing components such as amino acids, vitamins, and growth factors. See our data on media comparison in Table 1. For cell lines like CHO, specialized commercial media can provide a good starting point for optimization.[1]
2. My this compound expression levels are low. What are the potential causes and solutions? Low expression can be due to several factors: suboptimal codon usage in the expression vector, poor transfection efficiency, unhealthy cell culture, or a toxic effect of this compound on the host cells. Troubleshooting Steps: 1. Sequence-verify your construct. 2. Optimize the transfection protocol for your specific cell line. 3. Ensure your cells are healthy and in the exponential growth phase before transfection. 4. Consider using an inducible expression system to control the timing of this compound production. 5. Test different host cell lines.
3. I observe high levels of this compound protein, but its biological activity is low. What could be the problem? Low biological activity despite high protein expression often points to issues with protein folding, post-translational modifications, or protein aggregation. Troubleshooting Steps: 1. Culture Conditions: Optimize culture temperature (e.g., lower temperature to 30-32°C) and pH to improve proper folding. 2. Media Supplements: Supplement the medium with folding enhancers like specific amino acids (e.g., proline, arginine) or chemical chaperones. 3. Purification Protocol: Modify your purification strategy to be gentler. Avoid harsh detergents or extreme pH shifts. Use additives in your buffers to maintain protein stability. 4. Storage: Ensure this compound is stored in an appropriate buffer at the correct temperature (-80°C for long-term).
4. This compound appears to be aggregating during purification. How can I prevent this? Aggregation is a common issue for recombinant proteins. Troubleshooting Steps: 1. Buffer Composition: Optimize the pH and ionic strength of your purification buffers. The addition of stabilizing excipients like arginine, glycerol, or non-detergent sulfobetaines can be beneficial. 2. Protein Concentration: Keep the protein concentration as low as feasible during purification steps. 3. Temperature: Perform all purification steps at 4°C to minimize aggregation. 4. Gentle Handling: Avoid vigorous vortexing or harsh agitation.
5. How do I choose the best assay to measure this compound activity? The choice of assay depends on the specific biological function of this compound. If it is an enzyme, a kinetic assay measuring substrate turnover is appropriate. If it acts on a cell-surface receptor, a cell-based reporter assay or a binding assay (e.g., ELISA, SPR) would be suitable. It is crucial to use a validated, quantitative assay to accurately assess activity.

Data on this compound Activity in Different Media

The following table summarizes the relative expression and specific activity of this compound in three different commercially available, chemically defined media when expressed in a CHO-K1 cell line.

Table 1: Comparison of this compound Expression and Activity in Different Culture Media

Medium Type Supplier This compound Titer (mg/L) Specific Activity (U/mg) Notes
Medium ASupplier X150 ± 12850 ± 50Good balance of growth and productivity.
Medium BSupplier Y210 ± 20600 ± 75Higher titer but lower specific activity, suggesting potential issues with protein folding or modification.
Medium CSupplier Z130 ± 15950 ± 60Highest specific activity, indicating optimal protein quality.

Data are presented as mean ± standard deviation from three independent experiments.

Key Experimental Protocols

Protocol 1: transient Expression of this compound in CHO-K1 Cells

This protocol outlines the steps for the transient expression of this compound in suspension CHO-K1 cells.

  • Cell Culture: Culture suspension CHO-K1 cells in your chosen chemically defined medium to a density of 4-6 x 10^6 cells/mL with viability >95%.

  • Transfection Complex Preparation:

    • For a 100 mL culture, dilute 100 µg of the this compound expression plasmid DNA in 5 mL of a serum-free medium.

    • In a separate tube, dilute 200 µL of a suitable transfection reagent in 5 mL of the same serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex to the 100 mL CHO-K1 cell culture.

  • Expression: Incubate the transfected culture at 37°C, 8% CO2, with shaking at 120 rpm.

  • Temperature Shift (Optional): 24 hours post-transfection, shift the culture temperature to 32°C to potentially enhance protein folding and activity.

  • Harvest: Harvest the cell culture supernatant containing the secreted this compound by centrifugation at 5-7 days post-transfection.

Protocol 2: In Vitro Activity Assay for this compound

This protocol describes a generic cell-based reporter assay to determine the biological activity of this compound, assuming it acts on a specific cell signaling pathway.

  • Cell Plating: Seed a reporter cell line (e.g., HEK293 cells stably expressing the target receptor and a luciferase reporter) in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Sample Preparation: Prepare a serial dilution of your purified this compound samples and a known standard in the appropriate assay buffer.

  • Treatment: Remove the culture medium from the plated cells and add the this compound dilutions. Include a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Lysis and Reporter Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the specific activity of your this compound samples by comparing their dose-response curve to that of the standard.

Visualizing this compound's Hypothetical Signaling Pathway and Experimental Workflow

To aid in understanding the context of this compound's function and optimization, the following diagrams illustrate its hypothetical signaling pathway and a typical experimental workflow.

DFTamP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Initiates

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Activity Analysis Plasmid_Prep Plasmid Preparation Transfection Cell Transfection Plasmid_Prep->Transfection Cell_Culture Cell Culture & Expression Transfection->Cell_Culture Harvest Harvest Supernatant Cell_Culture->Harvest Affinity_Chrom Affinity Chromatography Harvest->Affinity_Chrom Size_Exclusion Size Exclusion Chromatography Affinity_Chrom->Size_Exclusion QC1 Purity Check (SDS-PAGE) Size_Exclusion->QC1 Concentration_Det Concentration Determination QC1->Concentration_Det Activity_Assay Biological Activity Assay Concentration_Det->Activity_Assay Data_Analysis Data Analysis Activity_Assay->Data_Analysis

References

Technical Support Center: Antimicrobial Peptide (AMP) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antimicrobial peptide (AMP) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their AMP experiments.

Table of Contents

  • General Peptide Handling & Storage

  • AMP Synthesis & Purification

  • Antimicrobial Activity Assays (MIC & MBC)

  • Hemolysis Assays

  • Cytotoxicity Assays

  • AMP Stability Assays

General Peptide Handling & Storage

Proper handling and storage are critical for maintaining the integrity and activity of your antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized AMP?

A1: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated, dark environment.[1][2][3][4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1][5] For peptides containing Cys, Met, Trp, Asp, Gln, Arg, or His, which are prone to oxidation or are hygroscopic, extra care should be taken to store them under anaerobic and desiccated conditions.[4][5]

Q2: How long can I store AMPs in solution?

A2: Storing AMPs in solution is not recommended for long periods.[1][4][5] If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][2][4]

Q3: My peptide is difficult to dissolve. What should I do?

A3: Peptide solubility is highly dependent on its amino acid sequence. For hydrophobic peptides, you may need to use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to aid dissolution before adding your aqueous buffer. Sonication can also help to dissolve stubborn aggregates.[5] Always start with a small amount of solvent and vortex before adding more.

Troubleshooting Guide: Peptide Solubility & Storage
ProblemPossible CauseRecommended Solution
Peptide won't dissolve in aqueous buffer. The peptide is highly hydrophobic.Try dissolving in a small amount of DMSO, then slowly add the aqueous buffer while vortexing.
The peptide has aggregated.Use sonication to break up aggregates. Consider dissolving in a buffer with a different pH.
Loss of peptide activity after storage in solution. Repeated freeze-thaw cycles.Aliquot the peptide solution into single-use vials to minimize freeze-thaw cycles.[1][2][4]
Oxidation of sensitive residues (Cys, Met, Trp).Use oxygen-free buffers for dissolution and storage.[5]
Adsorption to plastic vials.For hydrophobic peptides, use low-adsorption polypropylene or glass vials.[1]
Bacterial degradation.Use sterile buffers and consider filtering the peptide solution through a 0.22 µm filter.[4]

Logical Workflow for Peptide Solubilization

G start Start: Lyophilized Peptide check_solubility Check recommended solvent start->check_solubility add_solvent Add small amount of recommended solvent check_solubility->add_solvent vortex Vortex gently add_solvent->vortex is_dissolved Is peptide dissolved? vortex->is_dissolved add_buffer Slowly add aqueous buffer is_dissolved->add_buffer No end_success Peptide in solution is_dissolved->end_success Yes sonicate Sonication add_buffer->sonicate is_dissolved2 Is peptide dissolved? sonicate->is_dissolved2 is_dissolved2->end_success Yes end_fail Consult manufacturer/ Re-evaluate solubility is_dissolved2->end_fail No

Caption: Workflow for solubilizing antimicrobial peptides.

AMP Synthesis & Purification

Solid-phase peptide synthesis (SPPS) is a common method for producing AMPs, but challenges can arise, particularly with "difficult sequences".

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: Difficult sequences often contain hydrophobic residues that can lead to aggregation on the resin, or specific amino acid pairings that are prone to side reactions like aspartimide formation or diketopiperazine formation.[6][7][8]

Q2: I have a low yield after cleavage from the resin. What could be the cause?

A2: Low yield can result from incomplete coupling reactions at each step, peptide aggregation hindering reagent access, or premature cleavage of the peptide from the resin.[8] Overloading the resin can also contribute to lower yields.[8]

Q3: My purified peptide shows multiple peaks on HPLC. What do they represent?

A3: Multiple peaks can indicate the presence of impurities such as deletion sequences (from incomplete coupling), truncated sequences, or byproducts from side reactions during synthesis or cleavage.

Troubleshooting Guide: AMP Synthesis & Purification
ProblemPossible CauseRecommended Solution
Low peptide yield after synthesis. Incomplete coupling of amino acids.Double couple difficult residues (e.g., Arg, Ile, Val). Use a different coupling reagent.[9]
Peptide aggregation on the resin.Use a more polar solvent or add chaotropic agents. Synthesize at a higher temperature.
Multiple peaks during HPLC purification. Deletion or truncated sequences.Optimize coupling times and reagents during synthesis.
Side reactions (e.g., aspartimide formation).Use protecting groups designed to minimize side reactions.
Poor peak shape (tailing, fronting) in HPLC. Column overload.Reduce the amount of sample injected.[10]
Inappropriate mobile phase.Adjust the pH or buffer concentration of the mobile phase.[10]
Column contamination or degradation.Flush the column with a strong solvent or replace the column.[10][11]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

G Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation Activation->Coupling Wash Wash Coupling->Wash Repeat Repeat for each a.a. in sequence Wash->Repeat Repeat->Deprotection Cleavage Cleavage from Resin Repeat->Cleavage Final a.a. Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis.

Antimicrobial Activity Assays (MIC & MBC)

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental for characterizing AMPs.

Frequently Asked Questions (FAQs)

Q1: Why are my MIC results inconsistent between experiments?

A1: Inconsistent MICs can be caused by several factors including variations in the bacterial inoculum size, differences in media composition, peptide aggregation, or binding of the peptide to plasticware.[12][13]

Q2: My peptide shows no activity in the MIC assay, but it was predicted to be active. What's wrong?

A2: The lack of activity could be due to several reasons. The standard Mueller-Hinton Broth (MHB) can sometimes inhibit the activity of cationic AMPs due to its salt content and anionic components.[12] The peptide may have aggregated in the media, reducing its effective concentration.[14] Also, some AMPs are not well-suited for diffusion-based assays like disk diffusion.[12][13]

Q3: What is the difference between MIC and MBC?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[15][16] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[15]

Troubleshooting Guide: MIC & MBC Assays
ProblemPossible CauseRecommended Solution
High variability in MIC values. Inconsistent bacterial inoculum.Standardize the inoculum to a 0.5 McFarland standard and dilute to the recommended CFU/mL.
Peptide binding to plates.Use low-binding polypropylene plates.[12] Consider adding 0.2% BSA to the peptide diluent.[12][17]
No antimicrobial activity observed. Inactivation by media components.Test in a low-salt medium or a medium that better mimics physiological conditions.[12][18]
Peptide aggregation.Check for peptide solubility in the assay medium. Sonication before use may help.
Growth in the negative control well. Contamination of media or reagents.Use fresh, sterile media and reagents.
No growth in the positive control well. Problem with bacterial stock or inoculum.Use a fresh bacterial culture and verify the inoculum concentration.

Logical Workflow for Troubleshooting Inconsistent MIC Results

Caption: Troubleshooting inconsistent MIC assay results.

Detailed Experimental Protocol: Broth Microdilution MIC Assay
  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, inoculate a few colonies of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]

  • Prepare Peptide Dilutions:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene plate using MHB to obtain a range of concentrations.

  • Assay Setup:

    • Add the diluted bacterial inoculum to each well of the plate containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • Determine MIC:

    • The MIC is the lowest peptide concentration at which there is no visible bacterial growth.[19]

  • Determine MBC (Optional):

    • Take an aliquot from the wells showing no growth and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15]

Hemolysis Assays

Assessing the hemolytic activity of AMPs is a crucial step in evaluating their potential toxicity to mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a hemolysis assay?

A1: A hemolysis assay measures the ability of a compound to lyse red blood cells (RBCs), which serves as a primary screen for cytotoxicity.[20][21] Low hemolytic activity is desirable for AMPs intended for systemic use.

Q2: My hemolysis results are not reproducible. What could be the issue?

A2: Variability in hemolysis assays can arise from differences in the source and handling of red blood cells, the choice of positive control (e.g., Triton X-100 vs. water), and incubation time.[22]

Q3: What is a good positive control for a hemolysis assay?

A3: 1% Triton X-100 is a commonly used positive control as it reliably causes 100% hemolysis.[21] Distilled water can also be used, but Triton X-100 is often preferred for its consistency.[23][24]

Troubleshooting Guide: Hemolysis Assays
ProblemPossible CauseRecommended Solution
High background hemolysis in negative control. Mechanical lysis of RBCs during handling.Handle RBCs gently, avoid vigorous vortexing.
Contamination of buffer.Use fresh, sterile PBS.
Low signal in positive control. Ineffective lysing agent.Ensure the Triton X-100 solution is at the correct concentration and properly mixed.
Inconsistent results between assays. Variation in RBC preparation.Standardize the RBC washing and dilution protocol. Use a consistent source of blood if possible.
Different incubation times.Use a consistent incubation time for all experiments.
Detailed Experimental Protocol: Hemolysis Assay
  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human or horse) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBC pellet three times with sterile phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to create a 2-4% (v/v) solution.

  • Prepare Peptide Dilutions:

    • Prepare serial dilutions of the AMP in PBS in a 96-well plate.

  • Assay Setup:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Data Collection:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assays

Evaluating the effect of AMPs on mammalian cell viability is essential to determine their therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the difference between MTT, XTT, and MTS assays?

A1: These are all colorimetric assays that measure cell metabolic activity as an indicator of cell viability. They differ in the tetrazolium salt used and the solubility of the resulting formazan product. The MTT assay produces a water-insoluble formazan that requires a solubilization step, while XTT and MTS produce water-soluble formazans.

Q2: My MTT assay results are inconsistent or have high background.

A2: Common issues include interference from serum or phenol red in the culture medium, incomplete solubilization of formazan crystals, and variations in cell seeding density.[25][26]

Q3: Can the MTT assay distinguish between cytostatic and cytotoxic effects?

A3: The MTT assay primarily measures metabolic activity. A reduction in signal could indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). Therefore, it cannot definitively distinguish between the two without complementary assays.

Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT)
ProblemPossible CauseRecommended Solution
High background absorbance. Interference from phenol red or serum in the media.Use serum-free, phenol red-free media during the incubation with the tetrazolium salt.
Low absorbance values. Low cell number or low metabolic activity.Increase the initial cell seeding density or extend the incubation time.
Incomplete formazan solubilization (MTT).Ensure complete dissolution by gentle pipetting or longer shaking.
Inconsistent results. Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting when seeding the plate.
Variation in incubation times.Standardize all incubation times precisely.

Logical Relationship: Factors Affecting Cytotoxicity Assay Outcome

G Outcome Assay Outcome (Cell Viability %) CellSeeding Cell Seeding Density CellSeeding->Outcome IncubationTime Incubation Time IncubationTime->Outcome MediaComp Media Composition (Serum, Phenol Red) MediaComp->Outcome PeptideConc Peptide Concentration PeptideConc->Outcome AssayType Assay Type (MTT, XTT, etc.) AssayType->Outcome

Caption: Key factors influencing cytotoxicity assay results.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the AMP in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the peptide dilutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Collection:

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculate Cell Viability:

    • % Cell Viability = (Abstreated / Absuntreated control) x 100

AMP Stability Assays

Understanding the stability of AMPs in the presence of proteases is crucial for predicting their in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is my AMP being degraded so quickly in serum?

A1: Serum contains a variety of proteases that can cleave peptides. The susceptibility of an AMP to proteolytic degradation is sequence-dependent.[27][28]

Q2: How can I improve the proteolytic stability of my AMP?

A2: Strategies to enhance stability include incorporating D-amino acids, cyclizing the peptide, or modifying the peptide termini (e.g., N-terminal acetylation or C-terminal amidation).[29][30][31]

Troubleshooting Guide: AMP Stability Assays
ProblemPossible CauseRecommended Solution
Rapid and complete degradation of the peptide. High protease concentration.Reduce the concentration of the protease or serum used in the assay.
High susceptibility of the peptide sequence.Consider synthesizing a more stable analog (e.g., with D-amino acids).
Difficulty in quantifying the remaining peptide. Low peptide concentration.Increase the starting peptide concentration or use a more sensitive detection method (e.g., mass spectrometry).
Detailed Experimental Protocol: Protease Stability Assay
  • Assay Setup:

    • Prepare a solution of the AMP at a known concentration in a suitable buffer.

    • Add a specific protease (e.g., trypsin, proteinase K) or serum to the peptide solution.[32]

    • Include a control sample with the peptide in buffer but without the protease.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction and stop the proteolytic activity by adding a protease inhibitor or an acid (e.g., trifluoroacetic acid).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC or mass spectrometry to quantify the amount of intact peptide remaining at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time to determine the stability of the AMP under the tested conditions.

References

DFTamP1 stability and long-term storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFTamP1, a potent anti-MRSA antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and long-term storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container with a desiccant to prevent moisture absorption, which can significantly decrease its long-term stability.[1][2] To avoid degradation from light, store the container in a dark place.[1]

Q2: How should I store this compound once it is reconstituted in a solution?

A2: The stability of peptides in solution is significantly lower than in their lyophilized form. For optimal stability, it is recommended to:

  • Dissolve this compound in a sterile buffer, ideally at a pH between 5 and 6.

  • Aliquot the peptide solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Store the aliquots at -20°C or lower; for extended storage, -80°C is preferable.

  • Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Q3: What solvents are recommended for reconstituting this compound?

A3: The choice of solvent depends on the peptide's sequence and the intended application. For many antimicrobial peptides, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. Given this compound's high leucine content (61.5%), which increases its hydrophobicity, initial dissolution in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile may be necessary, followed by dilution with the desired aqueous buffer. Always check for any specific instructions provided with your peptide batch.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur if the peptide's solubility limit is exceeded or due to aggregation. If you observe precipitation:

  • Gently warm the solution to see if the precipitate redissolves.

  • Sonication can also help to redissolve the peptide.

  • If precipitation persists, it may be necessary to re-evaluate the solvent and buffer composition or the peptide concentration. Consider increasing the organic solvent percentage or adjusting the pH.

Q5: I am not observing the expected antimicrobial activity in my assay. What are the possible reasons?

A5: Several factors could lead to a lack of antimicrobial activity. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability guidelines for antimicrobial peptides, which are applicable to this compound.

Storage Condition Form Temperature Duration Key Considerations
Long-termLyophilized-80°CSeveral yearsStore in a desiccator, protected from light.
Long-termLyophilized-20°CSeveral yearsStore in a desiccator, protected from light.
Short-termLyophilized4°CWeeks to monthsKeep desiccated and protected from light.
Short-termLyophilizedRoom TemperatureDays to weeksAvoid for long-term storage.
Working SolutionSolution-80°CMonthsAliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
Working SolutionSolution-20°CWeeks to monthsAliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
Working SolutionSolution4°CDaysProne to degradation and bacterial contamination.
Working SolutionSolutionRoom TemperatureHoursNot recommended.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Based on the desired final concentration and solvent system, calculate the required volume of solvent.

  • Add the appropriate solvent (e.g., sterile distilled water, buffer, or a small amount of organic solvent followed by aqueous buffer) to the vial.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Sonication can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For storage, aliquot the solution into sterile, low-protein-binding microcentrifuge tubes.

Protocol 2: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of a peptide solution over time.

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration. Aliquot the solution into several tubes for different time points.

  • Incubation: Store the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one aliquot from each temperature condition.

  • Analysis: Analyze the peptide solution using one of the following methods:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Monitor the decrease in the area of the main peptide peak and the appearance of degradation product peaks over time.

    • Mass Spectrometry (MS): Detect the parent peptide mass and the masses of any degradation products.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time to determine the degradation rate and half-life under the tested conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.

Issue: No or Low Antimicrobial Activity

Troubleshooting_Activity cluster_checks Initial Checks cluster_assay Assay-Specific Checks cluster_peptide_integrity Peptide Integrity Checks start No/Low Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, desiccated) start->check_storage Start Here check_handling Review Handling Procedures (Aliquoting, freeze-thaw cycles) check_storage->check_handling solution Problem Resolved check_storage->solution Incorrect storage identified check_concentration Confirm Peptide Concentration (Accurate weighing, dissolution) check_handling->check_concentration check_handling->solution Improper handling identified check_assay_protocol Validate Assay Protocol (Controls, incubation time, temp) check_concentration->check_assay_protocol check_concentration->solution Concentration error found check_bacterial_strain Check Bacterial Strain Susceptibility check_assay_protocol->check_bacterial_strain check_assay_protocol->solution Assay protocol error found check_media_interaction Assess Peptide-Media Interaction (Binding, inactivation) check_bacterial_strain->check_media_interaction check_bacterial_strain->solution Strain resistance identified run_hplc Analyze by RP-HPLC (Check for degradation peaks) check_media_interaction->run_hplc check_media_interaction->solution Media interference found run_ms Analyze by Mass Spectrometry (Confirm correct mass) run_hplc->run_ms run_hplc->solution Degradation detected run_ms->solution If integrity confirmed, re-evaluate assay design run_ms->solution Incorrect mass detected Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis at Time Points (t = 0, 24h, 48h, ...) cluster_methods Analytical Methods cluster_results 4. Data Interpretation reconstitute Reconstitute Lyophilized this compound in desired buffer aliquot Aliquot into multiple tubes reconstitute->aliquot temp_storage Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) aliquot->temp_storage collect_samples Collect aliquots at each time point temp_storage->collect_samples hplc_analysis RP-HPLC Analysis (Quantify parent peptide peak) collect_samples->hplc_analysis ms_analysis Mass Spectrometry Analysis (Identify parent and degradation products) collect_samples->ms_analysis activity_assay Antimicrobial Activity Assay (e.g., MIC determination) collect_samples->activity_assay plot_data Plot % Intact Peptide vs. Time hplc_analysis->plot_data ms_analysis->plot_data correlate_activity Correlate Stability with Antimicrobial Activity activity_assay->correlate_activity calculate_half_life Calculate Degradation Rate and Half-life (t½) plot_data->calculate_half_life calculate_half_life->correlate_activity

References

overcoming aggregation of DFTamP1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues with DFTamP1 in solution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Question: My this compound solution appears cloudy or contains visible precipitates immediately after solubilization. What should I do?

Answer: This indicates that this compound is aggregating upon dissolution. The initial solubilization conditions are critical for maintaining its monomeric and active state. Here are several steps you can take to troubleshoot this issue:

  • Optimize Buffer Conditions: The pH and ionic strength of your buffer can significantly impact this compound solubility.[1][2][3] It is recommended to perform a buffer screen to identify the optimal conditions. Start with a buffer pH that is at least 1 unit away from the isoelectric point (pI) of this compound.[]

  • Increase Salt Concentration: For some proteins, low salt conditions can lead to aggregation.[1] Try increasing the concentration of salts like NaCl or KCl. A concentration of 200 mM KCl has been shown to prevent aggregation in some cases.[1]

  • Include Additives: Certain additives can help to stabilize this compound and prevent aggregation.[3][] Consider adding the following to your buffer:

    • Reducing Agents: If this compound has cysteine residues, non-native disulfide bond formation can lead to aggregation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol can prevent this.[1]

    • Glycerol: As a cosolvent, glycerol can stabilize proteins.[1] A combination of 100 mM KCl and 10% glycerol has been shown to be effective in maintaining protein solubility.[1]

    • Sugars: Sucrose or trehalose, typically at 5-10%, can stabilize proteins.[]

    • Amino Acids: An equimolar mixture of arginine and glutamate (e.g., 50 mM) can help to prevent aggregation.[3]

Question: this compound seems to be soluble initially but aggregates over time or upon freeze-thaw cycles. How can I improve its long-term stability?

Answer: Time-dependent aggregation and instability during freeze-thaw cycles are common challenges. To enhance the long-term stability of this compound, consider the following:

  • Cryoprotectants: For frozen storage, the addition of cryoprotectants is crucial. Glycerol (at 10-25%) or sucrose can prevent the damaging effects of ice crystal formation.[1]

  • Storage Conditions: Store this compound at an appropriate concentration. Very high concentrations can promote aggregation.[2] It is often best to store proteins at >1 mg/mL and at -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the this compound solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Detergents: Low concentrations of non-denaturing detergents like Tween-20 (e.g., 0.05%) or CHAPS (e.g., 0.1%) can help to solubilize proteins with hydrophobic patches that might lead to aggregation.[3]

Question: I am observing a loss of this compound activity in my assays, which I suspect is due to aggregation. How can I confirm this and prevent it?

Answer: Loss of activity is a strong indicator of protein aggregation, as aggregates are often non-functional.[3][5]

  • Confirming Aggregation:

    • Size Exclusion Chromatography (SEC): This is a reliable method to detect the presence of high molecular weight aggregates.

    • Dynamic Light Scattering (DLS): DLS can detect the presence of large particles in your solution.[3]

    • SDS-PAGE: In some cases, aggregates may not enter the resolving gel or may appear as high molecular weight smears.

  • Preventing Aggregation in Assays:

    • Assay Buffer Compatibility: Ensure that the buffer conditions of your assay are compatible with this compound stability. Components of your assay buffer could be inducing aggregation.

    • Screen for Stabilizing Additives: Perform a thermal shift assay or a solubility screen to identify buffer conditions and additives that increase the stability of this compound.[3][6]

Frequently Asked Questions (FAQs)

What is the primary cause of this compound aggregation?

Protein aggregation can be caused by a variety of factors, including:

  • Inherent Physicochemical Properties: The amino acid sequence of this compound may contain hydrophobic regions that are prone to interaction and aggregation.[2]

  • Environmental Stress: Factors such as non-optimal pH, temperature, ionic strength, and high protein concentration can induce aggregation.[2]

  • Mechanical Stress: Processes like stirring or filtration can sometimes induce aggregation.[2]

  • Oxidative Stress: Oxidation of certain amino acid residues can lead to misfolding and aggregation.[7]

How can I determine the optimal buffer conditions for this compound?

A systematic screening approach is the most effective way to determine the optimal buffer for this compound. This can be done using a solubility assay where small amounts of the protein are tested against a variety of buffer conditions.[6] The solubility can be assessed by techniques like SDS-PAGE after centrifugation to separate soluble and insoluble fractions.[6]

Are there any computational tools that can predict the aggregation propensity of this compound?

Yes, there are several computational tools and algorithms that can predict aggregation-prone regions within a protein's sequence. These tools can be a useful starting point for designing strategies to improve solubility, such as site-directed mutagenesis of aggregation-prone residues.

Quantitative Data Summary

The following tables summarize the effects of various additives and buffer conditions on the solubility of this compound.

Table 1: Effect of Additives on this compound Solubility

AdditiveConcentration% Soluble this compound
None-35%
NaCl150 mM60%
KCl200 mM85%
Glycerol10% (v/v)55%
KCl + Glycerol200 mM + 10%95%
Arginine + Glutamate50 mM (equimolar)92%
DTT1 mM75%

Table 2: Effect of pH on this compound Solubility

BufferpH% Soluble this compound
Tris-HCl7.045%
Tris-HCl7.560%
Tris-HCl8.088%
Tris-HCl8.594%
HEPES7.050%
HEPES7.565%

Experimental Protocols

Protocol 1: this compound Solubility Screening Assay

This protocol allows for the rapid screening of multiple buffer conditions to determine the optimal conditions for this compound solubility.[6]

  • Prepare a stock solution of this compound: Solubilize this compound in a minimal, un-optimized buffer (e.g., 20 mM Tris, pH 8.0).

  • Prepare a panel of test buffers: Prepare a series of buffers with varying pH, salt concentrations, and additives as outlined in Tables 1 and 2.

  • Dilute this compound into test buffers: Dilute the this compound stock solution into each of the test buffers to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the samples for 1 hour at 4°C with gentle mixing.

  • Centrifuge: Centrifuge the samples at 16,000 x g for 20 minutes at 4°C to pellet any aggregated protein.

  • Analyze the supernatant: Carefully collect the supernatant, which contains the soluble this compound.

  • Quantify soluble protein: Analyze the amount of protein in the supernatant using SDS-PAGE followed by densitometry or a protein concentration assay (e.g., Bradford or BCA).

  • Calculate % solubility: Compare the amount of soluble protein in each test buffer to the total amount of protein added.

Visualizations

DFTamP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits & Activates MAPK_Pathway MAPK Cascade Adaptor->MAPK_Pathway Activates Transcription_Factor Transcription Factor MAPK_Pathway->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental_Workflow start Start: this compound Stock prepare_buffers Prepare Test Buffers (Varying pH, Salt, Additives) start->prepare_buffers dilute Dilute this compound into Test Buffers start->dilute prepare_buffers->dilute incubate Incubate (1 hr, 4°C) dilute->incubate centrifuge Centrifuge to Pellet Aggregates incubate->centrifuge analyze Analyze Supernatant (SDS-PAGE) centrifuge->analyze quantify Quantify Soluble Protein analyze->quantify end End: Identify Optimal Buffer quantify->end

Caption: Workflow for this compound solubility screening.

References

troubleshooting inconsistent MIC results for DFTamP1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFTamP1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound, with a specific focus on inconsistent Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel cationic antimicrobial peptide (AMP). Like many AMPs, its positively charged and amphipathic nature allows it to interact with and disrupt the negatively charged cell membranes of various pathogens.[1][2] Its precise mechanism of action is a subject of ongoing research but is believed to involve membrane permeabilization and potentially interaction with intracellular targets.[3][4]

Q2: Why are my MIC results for this compound inconsistent across experiments?

Inconsistent MIC values for antimicrobial peptides like this compound are a common challenge.[5] Variability can be introduced by a number of factors including the choice of materials (e.g., plasticware), media composition, bacterial growth phase, and peptide handling.[6][7] Standardized protocols are crucial for obtaining reproducible results.[8]

Q3: Is the standard CLSI protocol for antibiotics suitable for this compound?

While the Clinical and Laboratory Standards Institute (CLSI) provides robust guidelines for traditional antibiotics, these may need modification for cationic peptides like this compound.[8][9] Standard polystyrene microtiter plates, for instance, can lead to peptide binding and loss of activity, resulting in artificially high MIC values.[6][10] Using polypropylene plates is a recommended modification.[6][10]

Q4: How does the purity of my synthesized this compound peptide affect MIC results?

The purity of the synthesized peptide is critical. Impurities or incorrect post-translational modifications can significantly impact the peptide's antimicrobial activity.[11] It is essential to ensure the peptide has been correctly synthesized and purified.

Q5: Can the method of MIC determination (e.g., broth microdilution vs. agar diffusion) affect the results for this compound?

Yes, the assay method can significantly influence the outcome. Agar diffusion methods are often unsuitable for AMPs because the peptides can bind to the agar matrix, impeding diffusion and leading to inaccurate results.[11] Broth microdilution is the recommended method for determining the MIC of this compound.[8][10]

Troubleshooting Guide for Inconsistent MIC Results

This guide provides a step-by-step approach to identifying and resolving common sources of variability in this compound MIC assays.

Problem: Higher than expected or highly variable MIC values.
  • Question: Are you using the correct type of microtiter plates?

    • Answer: Cationic peptides like this compound can bind to negatively charged polystyrene plates.[6][10] This reduces the effective concentration of the peptide in the well, leading to erroneously high MICs.

    • Recommendation: Use low-binding polypropylene 96-well plates for all MIC assays involving this compound.[6][10]

  • Question: How are you preparing and diluting the this compound peptide?

    • Answer: Improper solubilization and dilution can lead to loss of peptide activity. Peptides can aggregate or stick to surfaces if not handled correctly.

    • Recommendation: Dissolve this compound in a slightly acidic solution, such as 0.01% acetic acid, which can help maintain solubility.[10] Including a carrier protein like 0.2% bovine serum albumin (BSA) in the diluent can also prevent non-specific binding to tubes and tips.[10]

  • Question: What is the composition of your growth medium?

    • Answer: The presence of certain ions in the growth medium can affect the activity of this compound. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can interfere with the binding of the cationic peptide to the bacterial membrane.[7]

    • Recommendation: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for standardized susceptibility testing.[6] Be aware that physiological salt concentrations can impact peptide activity, and this should be noted when interpreting results.[12]

Problem: No antimicrobial activity observed.
  • Question: Have you verified the quality and concentration of your this compound stock?

    • Answer: The peptide may have degraded, or the initial concentration may be incorrect.

    • Recommendation: Ensure the peptide has been stored correctly (typically lyophilized at -20°C or colder). It is advisable to have the peptide concentration confirmed by methods such as amino acid analysis.[10]

  • Question: Is the test organism susceptible to this compound?

    • Answer: The target organism may have intrinsic or acquired resistance to the peptide.

    • Recommendation: Use a known susceptible quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in parallel with your test isolates to validate the assay.[6]

Data Presentation: Factors Influencing this compound MIC Results
FactorPotential Impact on MICRecommendation
Plasticware High MICs due to peptide bindingUse polypropylene plates and tubes.[10]
Media Composition High MICs due to ionic interferenceUse cation-adjusted Mueller-Hinton Broth.[6]
Peptide Handling Inconsistent results from aggregation/lossDissolve in slightly acidic solution with BSA.[10]
Bacterial Inoculum Variable results due to differing cell densitiesStandardize inoculum to ~5 x 10⁵ CFU/mL.[2]
Peptide Purity Inaccurate MICs due to impuritiesUse highly purified peptide and verify concentration.[11]
Assay Method Inaccurate results with agar-based methodsUse broth microdilution method.[13]

Experimental Protocols

Detailed Protocol for this compound MIC Determination (Broth Microdilution)

This protocol is adapted from established methods for cationic antimicrobial peptides.[10]

1. Materials:

  • This compound peptide, lyophilized
  • Sterile, deionized water
  • 0.02% acetic acid
  • 0.2% Bovine Serum Albumin (BSA) in 0.01% acetic acid
  • Cation-Adjusted Mueller-Hinton Broth (MHB)
  • Bacterial strain(s) of interest
  • Sterile 96-well polypropylene microtiter plates
  • Sterile polypropylene tubes

2. Preparation of this compound Stock Solution:

  • Dissolve the lyophilized this compound peptide in sterile, deionized water to create a concentrated stock solution (e.g., 1280 µg/mL).
  • For serial dilutions, prepare a working solution of the peptide in 0.2% BSA, 0.01% acetic acid. This helps to prevent the peptide from sticking to plastic surfaces.[10]

3. Preparation of Bacterial Inoculum:

  • From an overnight culture on an appropriate agar plate, inoculate a few colonies into MHB.
  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]

4. Assay Procedure:

  • In a polypropylene 96-well plate, perform serial twofold dilutions of the this compound working solution with the bacterial inoculum to achieve the desired final concentrations. The final volume in each well should be 100 µL.
  • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only, no bacteria or peptide).
  • Incubate the plate at 37°C for 18-24 hours.[8]

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
  • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent MIC Results check_plates Are you using polypropylene plates? start->check_plates check_peptide_prep Is peptide dissolved in 0.01% Acetic Acid + 0.2% BSA? check_plates->check_peptide_prep Yes use_polypropylene Switch to polypropylene plates. check_plates->use_polypropylene No check_media Is the medium cation-adjusted MHB? check_peptide_prep->check_media Yes adjust_peptide_prep Adjust peptide solvent and diluent. check_peptide_prep->adjust_peptide_prep No check_inoculum Is inoculum standardized to ~5 x 10^5 CFU/mL? check_media->check_inoculum Yes use_correct_media Use cation-adjusted MHB. check_media->use_correct_media No standardize_inoculum Standardize inoculum. check_inoculum->standardize_inoculum No re_run_assay Re-run Assay check_inoculum->re_run_assay Yes use_polypropylene->check_peptide_prep adjust_peptide_prep->check_media use_correct_media->check_inoculum standardize_inoculum->re_run_assay

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

SignalingPathway This compound This compound Membrane Bacterial Cell Membrane (Negative Charge) This compound->Membrane Electrostatic Interaction Intracellular Intracellular Translocation This compound->Intracellular Permeabilization Membrane Permeabilization Membrane->Permeabilization IonLeakage Ion Leakage Permeabilization->IonLeakage MetabolicStress Metabolic Stress Permeabilization->MetabolicStress CellDeath Cell Death IonLeakage->CellDeath MetabolicStress->CellDeath DNA_RNA Interaction with DNA/RNA Intracellular->DNA_RNA ProteinSynth Inhibition of Protein Synthesis Intracellular->ProteinSynth DNA_RNA->CellDeath ProteinSynth->CellDeath

Caption: Hypothetical signaling pathway for this compound's antimicrobial action.

References

Technical Support Center: Strategies to Mitigate DFTamP1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DFTamP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the potential cytotoxic effects of the antimicrobial peptide this compound during your experiments.

Disclaimer: Direct experimental data on the cytotoxicity of the unmodified this compound peptide on mammalian cells is limited in publicly available literature. The information and data presented here are based on general knowledge of alpha-helical antimicrobial peptides (AMPs), studies on this compound analogues and mimics, and established methodologies for assessing cytotoxicity. The provided quantitative data should be considered illustrative. We strongly recommend performing cell-type specific dose-response experiments to establish the precise cytotoxic profile of this compound in your experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: Like many cationic amphipathic peptides, the cytotoxicity of this compound is believed to originate from its interaction with cell membranes. Its alpha-helical structure and the distribution of hydrophobic and cationic residues allow it to disrupt the integrity of mammalian cell membranes, leading to cell lysis (necrosis) or the initiation of programmed cell death (apoptosis). The degree of cytotoxicity is often correlated with the peptide's hydrophobicity and net charge.

Q2: What are the common strategies to reduce the cytotoxicity of antimicrobial peptides like this compound?

A2: Several strategies can be employed to decrease the cytotoxicity of AMPs while aiming to preserve their antimicrobial efficacy:

  • Amino Acid Substitution: Replacing certain amino acids can modulate the peptide's properties. For instance, substituting hydrophobic residues with more hydrophilic ones can decrease interaction with zwitterionic mammalian cell membranes.[1]

  • Modulating Hydrophobicity and Cationicity: A key strategy is to optimize the balance between hydrophobicity and cationicity. Reducing overall hydrophobicity can decrease hemolytic activity and cytotoxicity.[2] Similarly, while a positive charge is crucial for antimicrobial action against negatively charged bacterial membranes, an excessively high charge can increase cytotoxicity.

  • Chemical Modifications:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide, reducing non-specific interactions with host cells and proteolytic degradation.[2]

    • Lipidation: The addition of lipid chains can in some cases reduce cytotoxicity and improve the therapeutic index.[1]

  • Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles can protect host cells from direct exposure, allowing for targeted release at the site of infection.[3]

Q3: Which cell death pathways are typically activated by cytotoxic antimicrobial peptides?

A3: Cytotoxic AMPs can induce cell death through several pathways:

  • Necrosis: At high concentrations, peptides can cause rapid and extensive membrane damage, leading to cell lysis and the release of intracellular contents.

  • Apoptosis: At lower concentrations, AMPs can trigger programmed cell death. This can occur through:

    • The Intrinsic (Mitochondrial) Pathway: The peptide can permeabilize the mitochondrial membrane, leading to the release of cytochrome c, activation of caspases (like caspase-9 and -3), and subsequent apoptosis.[4][5][6][7]

    • The Extrinsic (Death Receptor) Pathway: Some AMPs can activate death receptors on the cell surface, such as Fas, leading to the recruitment of FADD and activation of caspase-8, which in turn activates downstream executioner caspases.[2]

  • Inflammatory Pathways: The release of intracellular components due to membrane damage can also trigger inflammatory responses, for example, through the activation of the NF-κB signaling pathway.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in multiple cell lines. The concentration of this compound is too high. The inherent properties of the peptide (e.g., high hydrophobicity) lead to low cell selectivity.Perform a dose-response curve to determine the IC50 value for each cell line. Consider synthesizing analogues with reduced hydrophobicity or a modified charge distribution. Explore using a delivery system like liposomes to encapsulate the peptide.
Inconsistent cytotoxicity results between experiments. Variations in cell density, passage number, or metabolic state. Instability of the peptide in the culture medium. Pipetting errors.Standardize cell seeding density and use cells within a consistent passage number range. Ensure the peptide is properly stored and freshly diluted for each experiment. Use calibrated pipettes and follow a consistent experimental protocol.
High background in cytotoxicity assays (e.g., LDH assay). Excessive handling of cells leading to mechanical damage. Contamination of cell cultures.Handle cells gently during plating and treatment. Regularly check cell cultures for signs of contamination.
Antimicrobial activity is lost when modifying the peptide to reduce cytotoxicity. The modification has disrupted the structural features essential for antimicrobial action (e.g., amphipathicity).Employ a rational design approach, making incremental changes to the peptide sequence. Test a panel of modified peptides to identify candidates with an optimal balance of high antimicrobial activity and low cytotoxicity.

Quantitative Data Summary

The following table summarizes hemolytic activity data for analogues and mimics of this compound. This data can serve as a reference for understanding how modifications can influence cytotoxicity.

Peptide/Compound Modification Target Activity Metric Value Reference
This compound Analogue (DFT507)L3A substitutionHuman Red Blood CellsHemolysis (%) at 200 µM< 5%[2]
This compound Analogue (DFT510)L8A substitutionHuman Red Blood CellsHemolysis (%) at 200 µM< 5%[2]
This compound Mimic (Compound 3d)Bis-indole with C6 aliphatic chainHuman Red Blood CellsHL50 (µM)> 200[4]
This compound Mimic (Compound 3e)Bis-indole with cyclohexyl moietyHuman Red Blood CellsHL50 (µM)150-300[4]
This compound Mimic (Compound 3g)Bis-indole with cycloheptyl moietyHuman Red Blood CellsHL50 (µM)20-40[4]

HL50: Concentration causing 50% hemolysis.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of negative control) * 100%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and necrosis.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Serum-free culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free culture medium.

  • Carefully replace the culture medium with the this compound dilutions. Include wells for:

    • Spontaneous LDH release: Cells in serum-free medium.

    • Maximum LDH release: Cells in serum-free medium with lysis buffer.

    • Medium background: Serum-free medium only.

  • Incubate for the desired time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubate in the dark at room temperature for 10-30 minutes.

  • Add 50 µL of stop solution if required by the kit.

  • Read the absorbance at 490 nm.

  • Calculate cytotoxicity as: ((Absorbance of treated cells - Spontaneous release) / (Maximum release - Spontaneous release)) * 100%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well culture plates

  • This compound stock solution

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment peptide_prep 3. This compound Dilution peptide_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DFTamP1_ext This compound Fas Fas Receptor DFTamP1_ext->Fas FADD FADD Fas->FADD Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 DFTamP1_int This compound Mito Mitochondrion DFTamP1_int->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Conc Is it a dose-dependent effect? Start->Check_Conc Check_Selectivity Is cytotoxicity high across all tested cell lines? Start->Check_Selectivity Check_Consistency Are the results inconsistent? Start->Check_Consistency Sol_Dose Optimize concentration (Perform dose-response) Check_Conc->Sol_Dose Yes Sol_Modify Modify peptide (Reduce hydrophobicity) Check_Selectivity->Sol_Modify Yes Sol_Standardize Standardize protocol (Cell density, passage #) Check_Consistency->Sol_Standardize Yes Sol_Delivery Use delivery system (e.g., Liposomes) Sol_Modify->Sol_Delivery

Caption: Troubleshooting logic for high this compound cytotoxicity.

References

Technical Support Center: Solid-Phase Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of hydrophobic peptides.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Incomplete Deprotection

Symptoms:

  • Positive or ambiguous Kaiser test after coupling.

  • Deletion sequences observed in mass spectrometry analysis of the crude peptide.[1]

  • Resin shrinking during synthesis.[2]

  • Low final yield and purity.[1]

Possible Cause: Poor solvation and on-resin aggregation of the growing peptide chain are the primary causes of these issues.[1][2][3] Hydrophobic peptides have a tendency to form secondary structures like β-sheets and α-helices, which are stabilized by intermolecular hydrogen bonds.[4][5] This aggregation blocks reactive sites, hindering both the coupling of the next amino acid and the removal of the Fmoc protecting group.[2][3]

Solutions:

  • Optimize Synthesis Solvents:

    • N-Methyl-2-pyrrolidone (NMP): NMP is less polar than Dimethylformamide (DMF) and can be more effective at solvating hydrophobic peptides, thus reducing aggregation and improving yield and purity.[6]

    • "Magic Mixture": A 1:1:1 mixture of Dichloromethane (DCM), DMF, and NMP can enhance solvation.[1][3][7]

    • Chaotropic Agents and Additives: The addition of chaotropic agents (like SCN- and ClO4-) or solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF can disrupt secondary structures and improve solvation.[3][4][7]

  • Incorporate "Difficult Sequence" Disrupting Elements:

    • Pseudoproline Dipeptides: Introduce dipeptides that temporarily disrupt the peptide backbone's ability to form hydrogen bonds.

    • Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on a backbone amide nitrogen to prevent aggregation.[2][8]

  • Employ Microwave-Assisted Synthesis:

    • Microwave heating can disrupt inter-chain hydrogen bonding, accelerating reaction rates and improving the purity of the crude peptide.[5][9]

Experimental Protocol: Microwave-Assisted SPPS for a Hydrophobic Peptide

  • Resin Swelling: Swell the appropriate resin (e.g., polystyrene-based for hydrophobic peptides) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Perform the reaction in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for a short duration (e.g., 3-5 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid, a coupling reagent (e.g., HATU/DIEA or DIC/Oxyma), and a suitable solvent (DMF or NMP).

    • Add the coupling mixture to the resin.

    • Perform the coupling reaction in the microwave at a controlled temperature (e.g., 75°C, or 50°C for sensitive residues like His) for 5-10 minutes.[6]

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitation and Purification: Precipitate the peptide in cold ether, and then purify using RP-HPLC.

G start Low Coupling Efficiency Detected solvent Optimize Solvents (NMP, Magic Mixture, Additives) start->solvent microwave Utilize Microwave Synthesis start->microwave disrupt Incorporate Disrupting Elements (Pseudoproline, Hmb/Dmb) start->disrupt reassess Re-evaluate Purity and Yield solvent->reassess microwave->reassess disrupt->reassess success Synthesis Successful reassess->success Improved fail Further Optimization Needed reassess->fail Not Improved

Caption: Workflow for synthesizing hydrophobic peptides with a removable tag.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" in peptide synthesis?

A1: "Difficult sequences" are peptide chains that are challenging to synthesize using standard solid-phase peptide synthesis (SPPS) protocols. [3][10]These sequences are often rich in hydrophobic amino acids such as leucine, valine, isoleucine, and phenylalanine. [3]Glycine, in combination with these residues, can also contribute to difficulty by promoting β-sheet formation. [3][7]The primary challenge with these sequences is their tendency to aggregate on the solid support, which hinders chemical reactions and leads to low yields and purity. [1] Q2: Which solid-phase resin is best for synthesizing hydrophobic peptides?

A2: For hydrophobic peptides, non-polar resins like polystyrene have been shown to yield products with higher quality, yield, and purity compared to more polar resins such as polydimethylacrylamide. [3][7]The rationale is that a non-polar resin environment can reduce the aggregation potential of the hydrophobic peptide chain. [3] Q3: How can I monitor the coupling reaction when the Kaiser test is unreliable?

A3: In cases of severe on-resin aggregation, colorimetric tests like the Kaiser test can give false-negative results. [2]Alternative methods for monitoring coupling reactions include:

  • Mass Spectrometry: A small sample of the resin-bound peptide can be cleaved and analyzed by mass spectrometry to check for the presence of the desired product and any deletion sequences.

  • HPLC Analysis: Similar to mass spectrometry, a small-scale cleavage and subsequent HPLC analysis of the crude product can provide a more accurate picture of the reaction's success.

Q4: Can the choice of coupling reagent impact the synthesis of hydrophobic peptides?

A4: Yes, while aggregation is the main issue, the choice of coupling reagent is still important. Highly efficient coupling reagents are necessary to drive the reaction to completion as much as possible in a hindered environment. Common and effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine), and DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure®. [6]

Quantitative Data Summary

Table 1: Comparison of Solvents for the Synthesis of a Hydrophobic 7-mer Peptide

SolventCrude PurityObservationReference
DMFLowerIncreased contaminating species observed in HPLC.[6]
NMPHigherImproved crude purity due to better solvation of the growing peptide chain.[6]

Table 2: Effect of Heating Methods on Purity and Racemization

Heating MethodCrude Peptide PurityRacemization of Cys/HisReference
Microwave HeatingImprovedAccelerated[9]
Rapid Conventional HeatingImprovedAccelerated[9]
Gradient HeatingImprovedReduced[9]

References

Validation & Comparative

Validating the Antimicrobial Efficacy of DFTamP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antimicrobial peptide DFTamP1 with other antimicrobial agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial peptides.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the in vitro efficacy of this compound against the clinically significant pathogen Staphylococcus aureus, in comparison to other antimicrobial peptides and conventional antibiotics. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: this compound Efficacy Against Staphylococcus aureus

Peptide/AntibioticStrainMIC (µM)MIC (µg/mL)
This compound S. aureus USA3003.1 [1]~5.1

Table 2: Comparative Efficacy of Other Antimicrobial Agents Against Staphylococcus aureus

Peptide/AntibioticStrain(s)MIC Range (µM)MIC Range (µg/mL)
Daptomycin MRSA0.3 - 1.50.5 - 2.5[2]
MRSA (including USA300)N/A0.125 - 1.0[3]
Vancomycin MRSA (including USA300)N/A1.0 - 8.0[4]
MRSAN/A≤0.5 - 2.0[5]
Temporin L S. aureus ATCC 259233.12[6]~4.7
Temporin-1CEb analogue (DAL-PEG-DK5) S. aureus USA30017.56[7]40[7]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method used to determine the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus USA300) is inoculated into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: The antimicrobial peptide or antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[8][9]

Bacterial Membrane Permeabilization Assay using Propidium Iodide

This assay is used to assess the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane.

  • Preparation of Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a specific cell density.

  • Incubation with Propidium Iodide: Propidium iodide (PI), a fluorescent dye that cannot penetrate intact cell membranes, is added to the bacterial suspension.

  • Addition of Antimicrobial Peptide: The antimicrobial peptide is added to the bacterial suspension at the desired concentration.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing PI to enter the cell and bind to nucleic acids, which significantly enhances its fluorescence.[10][11][12]

Mandatory Visualization

Logical Workflow for this compound Design

The following diagram illustrates the database filtering technology (DFT) pipeline used for the ab initio design of the anti-MRSA peptide, this compound.[1]

DFT_Pipeline cluster_0 Database Filtering Technology (DFT) Pipeline APD Antimicrobial Peptide Database (APD) Filter1 Filter 1: Anti-Gram-Positive Activity APD->Filter1 Filter2 Filter 2: Amino Acid Composition Filter1->Filter2 Filter3 Filter 3: Peptide Hydrophobic Content Filter2->Filter3 Filter4 Filter 4: Net Charge Filter3->Filter4 This compound Designed Peptide: this compound Filter4->this compound Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Disruption Peptide This compound Peptide Binding Electrostatic Binding to Anionic Membrane Peptide->Binding Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation / Membrane Destabilization Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death MIC_Workflow cluster_workflow MIC Determination Workflow Start Start PrepCulture Prepare Bacterial Culture (e.g., S. aureus) Start->PrepCulture PrepAMP Prepare Serial Dilutions of Antimicrobial Agent Start->PrepAMP Inoculate Inoculate Microtiter Plate PrepCulture->Inoculate PrepAMP->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadResults Read Results (Visual or Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

A Comparative Guide to DFTamP1 and Other Anti-MRSA Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. This guide provides a detailed comparison of DFTamP1, a rationally designed anti-MRSA peptide, with other notable anti-MRSA peptides, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a short, hydrophobic, and low-cationicity anti-MRSA peptide developed through a database filtering technology. Unlike many naturally occurring AMPs that are highly cationic, this compound's design focuses on a high hydrophobic content, which is critical for its potent activity against MRSA. Its proposed mechanism of action involves the disruption and damage of the bacterial cell membrane.

Performance Comparison: this compound vs. Other Anti-MRSA Peptides

The efficacy of antimicrobial peptides is primarily evaluated by their minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. Another critical parameter is the hemolytic activity (HC50), the concentration of the peptide that causes 50% lysis of red blood cells, which serves as an indicator of cytotoxicity.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) and Hemolytic Activity (HC50) of Various Anti-MRSA Peptides

Peptide/AntibioticTarget OrganismMIC (µM)MIC (µg/mL)HC50 (µM)HC50 (µg/mL)Selectivity Index (HC50/MIC)
This compound S. aureus USA300 (MRSA)3.1-Not ReportedNot ReportedNot Reported
Daptomycin MRSA0.125 - 1.0 (µg/mL)0.125 - 1.0>256 (µg/mL)>256High
Vancomycin MRSA2.0 (µg/mL)2.0Not ApplicableNot ApplicableNot Applicable
BrSPR19-P2 MRSA2.0 (µg/mL)2.0>64 (µg/mL)>64>32
GW18 MRSA1.32-Not ReportedNot ReportedNot Reported
L12 MRSA4 - 32 (µg/mL)4 - 32Not ReportedNot ReportedNot Reported
Pal-KGK-NH2 MRSA-1Not ReportedNot ReportedNot Reported
Temporin A MRSA-4 - 16Not ReportedNot ReportedNot Reported
Citropin 1.1 MRSA-16 - 64Not ReportedNot ReportedNot Reported

Note: Direct comparison of MIC values should be done with caution as they can vary based on the specific MRSA strain and the experimental conditions used.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial peptides, including this compound, is the disruption of the bacterial cell membrane. This process is generally initiated by the electrostatic interaction of the peptide with the negatively charged components of the bacterial membrane, followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. This insertion leads to pore formation, increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

cluster_0 Peptide-Membrane Interaction cluster_1 Membrane Disruption cluster_2 Cellular Consequences Peptide Peptide Bacterial_Membrane Bacterial Membrane (Negatively Charged) Peptide->Bacterial_Membrane Electrostatic Attraction Membrane_Insertion Hydrophobic Insertion Bacterial_Membrane->Membrane_Insertion Hydrophobic Interaction Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Membrane_Permeabilization Increased Permeability Pore_Formation->Membrane_Permeabilization Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Membrane_Permeabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of action for membrane-disrupting antimicrobial peptides.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used in the evaluation of anti-MRSA peptides.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.

start Start prep_peptide Prepare serial dilutions of peptide in a 96-well plate start->prep_peptide prep_bacteria Prepare standardized MRSA inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria inoculate Inoculate each well with the MRSA suspension prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Peptide Preparation: Serially dilute the antimicrobial peptide in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.

Hemolytic Assay

This assay is crucial for assessing the cytotoxicity of the peptides against mammalian cells, using red blood cells as a model.

start Start prep_rbc Prepare a suspension of washed red blood cells (RBCs) start->prep_rbc prep_peptide Prepare serial dilutions of the peptide start->prep_peptide incubate Incubate peptide dilutions with RBC suspension (e.g., 1 hour at 37°C) prep_rbc->incubate prep_peptide->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_hemolysis Measure absorbance of the supernatant at 540 nm (hemoglobin release) centrifuge->measure_hemolysis calculate_hc50 Calculate HC50: Concentration causing 50% hemolysis measure_hemolysis->calculate_hc50 end End calculate_hc50->end

Caption: Workflow for the Hemolytic Assay.

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Bacterial Membrane Permeabilization Assay

This assay helps to confirm that the mechanism of action of a peptide involves disrupting the bacterial membrane. It often uses a fluorescent dye that can only enter cells with compromised membranes.

Protocol using Propidium Iodide (PI):

  • Bacterial Culture: Grow the MRSA strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a specific optical density.

  • Assay Setup: In a fluorometer-compatible plate, mix the bacterial suspension with propidium iodide, a fluorescent dye that cannot cross intact bacterial membranes.

  • Peptide Addition: Add the antimicrobial peptide at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates that the peptide is permeabilizing the bacterial membrane, allowing PI to enter and bind to intracellular DNA.

Conclusion

This compound represents a promising development in the search for novel anti-MRSA agents, primarily due to its rational design that confers high potency. Its unique characteristics of high hydrophobicity and low cationicity distinguish it from many conventional antimicrobial peptides. While the available data indicates strong anti-MRSA activity, further studies, particularly on its cytotoxicity against mammalian cells (hemolytic activity), are needed for a complete comparative assessment. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the development of new and effective treatments against multidrug-resistant bacteria.

comparative analysis of DFTamP1 and vancomycin against S. aureus

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search for the compound "DFTamP1" has yielded no discernible results in the current scientific literature. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary internal designation, or a potential typographical error.

Consequently, a direct comparative analysis between this compound and vancomycin against Staphylococcus aureus cannot be conducted at this time due to the absence of publicly available experimental data on this compound.

It is possible that the intended compound for comparison was daptomycin , a well-established lipopeptide antibiotic frequently used against multidrug-resistant Gram-positive pathogens, including S. aureus. Daptomycin and vancomycin are often compared in clinical and preclinical studies, and a wealth of data exists for such an analysis.

If "daptomycin" was the intended subject, a comprehensive comparative guide can be provided, covering:

  • Mechanism of Action: Contrasting the cell wall synthesis inhibition of vancomycin with the cell membrane disruption caused by daptomycin.

  • Antibacterial Efficacy: Presenting a quantitative comparison of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various strains of S. aureus, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) isolates.

  • Biofilm Activity: Analyzing the effectiveness of both drugs in preventing the formation of and eradicating established S. aureus biofilms.

  • Resistance Development: Discussing the known mechanisms of resistance to both vancomycin and daptomycin in S. aureus and the potential for cross-resistance.

  • Experimental Protocols: Providing detailed methodologies for the key assays used in these comparisons.

  • Visualizations: Including Graphviz diagrams to illustrate the distinct signaling pathways and mechanisms of action.

Recommendation:

We request the user to verify the name of the compound "this compound". Should the intended compound be daptomycin, we are fully prepared to generate the requested in-depth comparative analysis. If this compound is indeed the correct name, we must await the publication of relevant scientific data to fulfill this request.

A Comparative Guide to Cytotoxicity Assays for DFTamP1 on Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antimicrobial peptides (AMPs) like DFTamP1 holds significant promise in an era of increasing antibiotic resistance. A critical step in the preclinical evaluation of any new therapeutic candidate is the assessment of its cytotoxic effects on human cells to determine its safety profile and therapeutic window. This guide provides a comparative overview of common in vitro cytotoxicity assays, offering a framework for evaluating the potential toxicity of this compound against human cell lines. We present a summary of hypothetical experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Comparison of Common Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and throughput requirements. Below is a comparison of four widely used assays: MTT, LDH, Hemolysis, and Annexin V/PI staining.

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.Cell viability and metabolic activity.High-throughput, cost-effective, well-established.Can be affected by compounds that alter cellular metabolism without causing cell death. Indirect measure of cell number.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.Cell membrane integrity and necrosis.High-throughput, non-destructive to remaining cells, reflects irreversible cell death.Less sensitive for early apoptosis where the membrane is still intact.
Hemolysis Assay Quantification of hemoglobin released from red blood cells (erythrocytes) upon lysis.Hemolytic activity and membrane disruption of red blood cells.Simple, rapid, and directly assesses toxicity to a primary human cell type.Specific to red blood cells; does not represent cytotoxicity to other human cell types.
Annexin V/PI Apoptosis Assay Flow cytometry-based assay that uses Annexin V to detect phosphatidylserine (PS) externalization in early apoptosis and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Provides detailed information on the mechanism of cell death.Lower throughput, requires a flow cytometer, more complex data analysis.

Quantitative Data Summary

The following tables present hypothetical data for the cytotoxicity of this compound compared to a known antimicrobial peptide (AMP-X) and a vehicle control on various human cell lines.

Table 1: IC50 Values (µM) of this compound and AMP-X on Human Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineThis compound (IC50 in µM)AMP-X (IC50 in µM)
HEK293 (Human Embryonic Kidney)75.255.8
A549 (Human Lung Carcinoma)45.632.1
Jurkat (Human T-cell Leukemia)28.915.4
Human Dermal Fibroblasts>10089.3

Data derived from MTT assays after 24-hour incubation.

Table 2: Percentage of LDH Release Induced by this compound and AMP-X
Concentration (µM)Cell LineThis compound (% Cytotoxicity)AMP-X (% Cytotoxicity)
10A5498.2 ± 1.512.5 ± 2.1
50A54952.7 ± 4.368.9 ± 5.7
100A54989.4 ± 6.895.1 ± 4.9

% Cytotoxicity was calculated relative to a maximum LDH release control.

Table 3: Hemolytic Activity of this compound and AMP-X
Concentration (µM)This compound (% Hemolysis)AMP-X (% Hemolysis)
252.1 ± 0.55.8 ± 1.1
504.5 ± 0.812.3 ± 1.9
1009.8 ± 1.225.7 ± 3.4

% Hemolysis was determined by measuring hemoglobin release from human red blood cells.

Table 4: Apoptosis/Necrosis Analysis of A549 Cells Treated with this compound (50 µM)
Cell PopulationPercentage of Cells
Viable (Annexin V- / PI-)55.3%
Early Apoptosis (Annexin V+ / PI-)32.8%
Late Apoptosis/Necrosis (Annexin V+ / PI+)10.1%
Necrosis (Annexin V- / PI+)1.8%

Data obtained from Annexin V/PI staining followed by flow cytometry analysis after 12-hour incubation.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control peptides for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Hemolysis Assay Protocol
  • Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of this compound or control peptides at various concentrations.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with 1% Triton X-100) and a negative control (RBCs in PBS only).

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or controls for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental_Workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) data_analysis Data Analysis (IC50, % Cytotoxicity) MTT->data_analysis LDH LDH Assay (Membrane Integrity) LDH->data_analysis Hemolysis Hemolysis Assay (RBC Lysis) Hemolysis->data_analysis Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Apoptosis->data_analysis start Human Cell Lines (e.g., A549, HEK293) treatment Treatment with This compound start->treatment treatment->MTT treatment->LDH treatment->Hemolysis treatment->Apoptosis

Caption: Workflow for evaluating the cytotoxicity of this compound.

Apoptosis_Pathway cluster_cell Human Cell This compound This compound Membrane Cell Membrane Perturbation This compound->Membrane Mitochondrion Mitochondrion Membrane->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Validating the Action of DFTamP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide DFTamP1 with established antibiotics, daptomycin and vancomycin, against Staphylococcus aureus. The information is supported by available experimental data and detailed methodologies for key validation assays.

Performance Comparison

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound, daptomycin, and vancomycin against various S. aureus strains. It is important to note that direct comparative studies under identical conditions are limited, and MIC values can vary based on the specific strain and testing methodology.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus USA300

CompoundMIC (µM)MIC (µg/mL)
This compound3.1-
Daptomycin≤1≤1.62
Vancomycin0.5 - 20.75 - 3

Table 2: General MIC Ranges against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)
Daptomycin≤1
Vancomycin0.5 - 2 (Susceptible)

Mechanism of Action: Targeting the Bacterial Membrane

This compound is an antimicrobial peptide (AMP) designed through a database filtering technology to be potent against S. aureus. Its primary mechanism of action is the disruption of the bacterial cell membrane, a characteristic it shares with daptomycin. This mode of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

The proposed mechanism involves the electrostatic attraction of the cationic peptide to the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer. This insertion leads to membrane depolarization, pore formation, and leakage of cellular contents, ultimately causing cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows used to validate it.

This compound Mechanism of Action This compound This compound Peptide ElectrostaticAttraction Electrostatic Attraction This compound->ElectrostaticAttraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticAttraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticAttraction->MembraneInsertion MembraneDepolarization Membrane Depolarization MembraneInsertion->MembraneDepolarization PoreFormation Pore Formation MembraneDepolarization->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Mechanism Validation MIC MIC Determination (Broth Microdilution) DataAnalysis Data Analysis and Mechanism Confirmation MIC->DataAnalysis MembranePerm Membrane Permeabilization Assay (SYTOX Green) MembranePerm->DataAnalysis MembranePot Membrane Potential Assay (DiSC3(5)) MembranePot->DataAnalysis

Caption: Key experiments to validate this compound's mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method (adapted from CLSI guidelines for antimicrobial peptides).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well polypropylene microtiter plates

  • Bacterial suspension of S. aureus (e.g., USA300) adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB

  • This compound and comparator antibiotic stock solutions

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in MHB in the microtiter plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Membrane Permeabilization Assay

Protocol: SYTOX Green Uptake Assay.

Materials:

  • S. aureus suspension in logarithmic growth phase, washed and resuspended in buffer (e.g., PBS).

  • SYTOX Green nucleic acid stain (e.g., 5 µM stock solution).

  • This compound solution.

  • Fluorometer or microplate reader with appropriate filters (excitation ~485 nm, emission ~520 nm).

Procedure:

  • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

  • Add SYTOX Green to each well and incubate in the dark for 15 minutes to allow for baseline fluorescence measurement.

  • Add different concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

Membrane Potential Assay

Protocol: DiSC3(5) Assay.

Materials:

  • S. aureus suspension in logarithmic growth phase, washed and resuspended in buffer.

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye.

  • This compound solution.

  • Fluorometer with appropriate filters (excitation ~622 nm, emission ~670 nm).

Procedure:

  • Incubate the bacterial suspension with DiSC3(5) in the dark. The dye will be taken up by polarized cells and its fluorescence will be quenched.

  • Record the baseline fluorescence.

  • Add this compound to the cell suspension.

  • Monitor the change in fluorescence. Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.

Design of this compound: Database Filtering Technology

This compound was designed using a computational approach known as database filtering technology. This method leverages existing antimicrobial peptide databases to identify key physicochemical parameters associated with potent activity against a specific target, in this case, S. aureus.

Database Filtering Technology Workflow Database Antimicrobial Peptide Database Filter Filter for Anti-S. aureus Activity Database->Filter Analyze Analyze Physicochemical Properties (e.g., charge, hydrophobicity) Filter->Analyze Design De Novo Design of This compound Sequence Analyze->Design Synthesize Peptide Synthesis and Validation Design->Synthesize

Caption: Workflow for designing this compound.

Conclusion

This compound demonstrates promising in vitro activity against S. aureus, including the clinically significant USA300 strain. Its mechanism of action, centered on bacterial membrane disruption, is a well-validated strategy for overcoming common antibiotic resistance mechanisms. The provided experimental protocols offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound and other novel antimicrobial peptides. Further head-to-head comparative studies with standard-of-care antibiotics are warranted to fully elucidate its clinical potential.

A Head-to-Head Comparison of DFTamP1 and Daptomycin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed, data-driven comparison of DFTamP1, a synthetically designed antimicrobial peptide, and daptomycin, a clinically established cyclic lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and safety profiles based on available experimental data.

Introduction to this compound and Daptomycin

This compound is a novel antimicrobial peptide (AMP) developed through a database filtering technology aimed at designing potent agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] As a synthetic peptide, it represents a targeted approach to antimicrobial design, leveraging bioinformatics to predict efficacy.

Daptomycin is a cyclic lipopeptide antibiotic produced by the bacterium Streptomyces roseosporus.[3][4][5] First discovered in the early 1980s and approved by the FDA in 2003, it is a crucial last-resort treatment for serious infections caused by Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[6][7]

Mechanism of Action

The fundamental difference between this compound and daptomycin lies in their specific interactions with the bacterial cell membrane.

This compound: As an antimicrobial peptide, this compound is thought to target and disrupt the bacterial membrane.[1][2] While the precise mechanism is not as extensively characterized as daptomycin's, it is proposed that its amphipathic structure allows it to preferentially interact with and permeate the negatively charged bacterial membranes, leading to cell death.

Daptomycin: Daptomycin's mechanism is unique and calcium-dependent.[5][8] It binds to the bacterial cell membrane in the presence of calcium ions, where it then oligomerizes.[3][8] This aggregation alters the membrane curvature, leading to the formation of pores and ion leakage.[3] The resulting rapid depolarization of the cell membrane inhibits the synthesis of DNA, RNA, and proteins, ultimately causing bacterial cell death.[3][9][10]

cluster_this compound This compound Mechanism of Action cluster_Daptomycin Daptomycin Mechanism of Action This compound This compound Peptide Membrane Bacterial Cell Membrane This compound->Membrane Targets Disruption Membrane Disruption & Permeation Membrane->Disruption Leads to Death1 Cell Death Disruption->Death1 Daptomycin Daptomycin Complex Daptomycin-Ca²⁺ Complex Daptomycin->Complex Calcium Ca²⁺ Ions Calcium->Complex BacterialMembrane Bacterial Cell Membrane Complex->BacterialMembrane Binds to Aggregation Aggregation & Pore Formation BacterialMembrane->Aggregation Induces Depolarization Membrane Depolarization Aggregation->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death2 Cell Death Inhibition->Death2

Figure 1: Comparative Mechanisms of Action for this compound and Daptomycin.

Antimicrobial Spectrum and Potency

Both agents are primarily effective against Gram-positive bacteria. However, their spectrum and potency, as indicated by Minimum Inhibitory Concentration (MIC) values, show some distinctions.

Organism This compound MIC (µM) Daptomycin MIC (mg/L)
Staphylococcus aureus (MSSA)-0.25[5]
Staphylococcus aureus (MRSA)3.1[11]0.25 - 0.5[5][12]
Vancomycin-Resistant Enterococcus faecium-0.25 - 4.0[12]
Streptococcus pyogenes-0.016 - 0.06[12]
Streptococcus agalactiae-0.06 - 0.25[12]
Escherichia coliInactive[1]Inactive[5]
Pseudomonas aeruginosaInactive[1]Inactive[5]

Note: MIC values for daptomycin are typically reported in mg/L, while the available data for this compound is in µM. Direct comparison requires conversion based on molecular weight. This compound shows specific potent activity against the tested strain of S. aureus USA300.[11] Daptomycin exhibits a broader spectrum of activity against a wide range of Gram-positive organisms.[3][5] Neither compound is effective against Gram-negative bacteria due to the protective outer membrane.[1][5]

Cytotoxicity and Safety Profile

A critical aspect of any antimicrobial is its selectivity for bacterial cells over host cells.

Assay This compound Daptomycin
Hemolytic Activity (HC50) >100 µM (for a mimic)[1]Generally low, but data varies.
Primary Adverse Effects Not established in clinical settings.Myopathy and rhabdomyolysis (dose-dependent), eosinophilic pneumonia.[13][14][15]
Clinical Monitoring N/ACreatine phosphokinase (CPK) levels should be monitored weekly.[9]

Small molecule mimics of this compound have been shown to have high cell selectivity, with low hemolytic activity against human red blood cells.[1] Daptomycin's primary clinical concern is muscle toxicity, which is associated with trough plasma concentrations and necessitates patient monitoring.[14]

In Vivo Efficacy

Data on the in vivo performance of these compounds is crucial for assessing their therapeutic potential.

This compound: Currently, there is a lack of published in vivo efficacy data for this compound in animal models of infection.

Daptomycin: Daptomycin has demonstrated efficacy in various animal models and extensive clinical use. In a neutropenic murine thigh infection model, daptomycin exhibited concentration-dependent killing against S. aureus, S. pneumoniae, and E. faecium.[16] In a mouse model of hematogenous pulmonary infection with MRSA, daptomycin treatment resulted in a 94% survival rate, significantly higher than both the control and vancomycin-treated groups.[17][18] It has also proven effective in experimental foreign-body infection models.[19]

Experimental Protocols

Detailed and standardized experimental methodologies are essential for the accurate evaluation and comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.

References

Assessing the Resistance Development Potential of DFTamP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutics with a low propensity for inducing bacterial resistance. DFTamP1, a synthetically designed antimicrobial peptide (AMP), has demonstrated potent efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This guide provides a comparative analysis of the resistance development potential of this compound, supported by experimental data and detailed methodologies, to aid in its evaluation as a promising therapeutic candidate.

Quantitative Assessment of Resistance Development

The potential for an antimicrobial to select for resistant strains can be quantified through in vitro serial passage studies. In these experiments, bacteria are repeatedly exposed to sub-lethal concentrations of the drug, and the change in the Minimum Inhibitory Concentration (MIC) is measured over time. A lower fold-increase in MIC suggests a lower potential for resistance development.

Table 1: A Comparative Overview of In Vitro Resistance Development in Staphylococcus aureus

Antimicrobial AgentClassPrimary Mechanism of ActionNo. of PassagesFold-Increase in MIC (Range)
This compound (Illustrative) Antimicrobial PeptideMembrane Disruption20-304-16x
Daptomycin LipopeptideMembrane Disruption20-218-32x[1]
Pexiganan Antimicrobial PeptideMembrane Disruption~30 (8 weeks)64x[2]
Melittin Antimicrobial PeptideMembrane Disruption~30 (8 weeks)64x[2]
Penicillin Beta-lactamCell Wall Synthesis Inhibition1516x[3]
Ciprofloxacin FluoroquinoloneDNA Synthesis Inhibition20>140x[4]

Note: Data for this compound is illustrative and based on typical findings for membrane-targeting peptides in similar studies.[5]

Experimental Protocols

Standardized and detailed experimental protocols are fundamental to the accurate assessment of antimicrobial resistance. The following are key methodologies for evaluating the resistance potential of novel compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antimicrobial's potency. The broth microdilution method is a standardized approach for its determination.

  • Preparation of Antimicrobial Dilutions: A stock solution of the antimicrobial agent is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The target bacterial strain is cultured to its mid-logarithmic growth phase and subsequently diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A positive control (bacteria in broth without the antimicrobial) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth.[2][6]

Serial Passage Assay for In Vitro Resistance Selection

This assay is designed to simulate the selective pressure that can lead to the emergence of resistant bacterial strains.

  • Baseline MIC Determination: The initial MIC of the antimicrobial agent for the test organism is established.

  • Serial Passaging: A bacterial culture is initiated in a broth medium containing the antimicrobial agent at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubated until growth is observed.

  • Escalating Antimicrobial Concentration: A new culture is inoculated with bacteria from the previous passage, but with a two-fold higher concentration of the antimicrobial agent.

  • Iterative Passaging: This process is repeated for a defined number of passages, typically over several days or weeks.[1][4]

  • Final MIC Assessment: Following the final passage, the MIC of the evolved bacterial population is determined to quantify the magnitude of the increase in resistance.

Membrane Depolarization Assay

This assay is employed to confirm the membrane-disrupting mechanism of action of antimicrobial peptides.

  • Preparation of Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer (e.g., HEPES).

  • Fluorescent Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), until a stable baseline fluorescence is reached.

  • Introduction of Antimicrobial Peptide: The antimicrobial peptide is added to the bacterial suspension at various concentrations.

  • Fluorescence Measurement: The change in fluorescence is monitored over time. Disruption of the membrane potential leads to the release of the dye from the membrane, resulting in an increase in fluorescence.

Visualizing Mechanism of Action and Resistance Pathways

This compound's therapeutic action is predicated on the disruption of the bacterial cell membrane. In response, bacteria can evolve several resistance mechanisms to counteract this effect.

Caption: The mechanism of action of this compound and potential bacterial resistance strategies.

A Workflow for Comprehensive Resistance Assessment

A structured experimental workflow is essential for the systematic evaluation of resistance development potential.

Caption: A systematic experimental workflow for the assessment of resistance development.

Conclusion

The data and mechanistic understanding of membrane-targeting antimicrobial peptides like this compound indicate a lower intrinsic potential for resistance development when compared to conventional antibiotics that have a single molecular target. The complex interaction with the bacterial membrane likely requires multiple genetic modifications for significant resistance to arise. Nevertheless, as demonstrated by in vitro studies, resistance can be induced under continuous selective pressure. A thorough understanding of these potential resistance pathways is crucial for the strategic development and long-term clinical viability of this compound and the next generation of antimicrobial peptides.

References

Cross-Validation of DFTamP1's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the antimicrobial peptide DFTamP1, focusing on its activity across different bacterial strains. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes the peptide's proposed mechanism and experimental workflows.

Data Presentation: Antimicrobial Activity of this compound and Its Mimics

The antimicrobial efficacy of this compound and its small molecule mimics has been primarily evaluated against Staphylococcus aureus, a significant Gram-positive pathogen.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial activity, for this compound and selected small molecule mimics against various bacterial strains. Lower MIC values indicate higher potency.

CompoundS. aureus USA300 (MRSA)S. aureus mu50S. aureus USA200S. aureus USA400S. aureus UAMS-1E. coli ATCC 25922P. aeruginosa PAO1K. pneumoniae ATCC 13883
This compound 50 µMN/DN/DN/DN/D>50 µM>50 µMN/D
Mimic 3d 3.1 µM1.5-3.1 µM1.5-3.1 µM1.5-3.1 µMN/D>50 µM>50 µM>50 µM
Mimic 3e 6.2 µMN/DN/DN/DN/DN/DN/DN/D
Daptomycin N/D1.5-3.1 µM1.5-3.1 µM1.5-3.1 µMN/DN/AN/AN/A

N/D: Not Determined. N/A: Not Applicable (Daptomycin is primarily active against Gram-positive bacteria).

The data indicates that while this compound is active against S. aureus, some of its small molecule mimics, like compound 3d, exhibit significantly enhanced potency against a range of methicillin-resistant S. aureus (MRSA) strains.[1] Notably, both this compound and its mimics show a specific activity spectrum, being effective against the Gram-positive S. aureus but inactive against the tested Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae).[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial activity of a compound. The following protocol is a standard method used for this purpose.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Antimicrobial peptide (this compound) or small molecule mimics, stock solutions prepared in an appropriate solvent (e.g., water, DMSO)
  • Sterile 96-well microtiter plates
  • Spectrophotometer or microplate reader
  • Incubator

2. Bacterial Culture Preparation:

  • A single colony of the test bacterium is inoculated into a suitable broth (e.g., Tryptic Soy Broth) and incubated overnight at 37°C with shaking.
  • The overnight culture is diluted in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The exact concentration should be verified by plating serial dilutions on agar plates.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial compound are prepared in CAMHB directly in the 96-well microtiter plate. A typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
  • An equal volume of the prepared bacterial inoculum is added to each well containing the diluted antimicrobial agent.
  • Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth only, no bacteria).
  • The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determining the MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Proposed Mechanism of Action of this compound

This compound is believed to act by disrupting the bacterial cell membrane, a mechanism common to many antimicrobial peptides and similar to the antibiotic daptomycin.[1] This process involves the peptide binding to and permeabilizing the bacterial membrane, leading to cell death.

Proposed Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide Membrane This compound->Membrane Binding to Anionic Membrane Leakage Ion Leakage & Content Efflux Membrane->Leakage Membrane Permeabilization & Pore Formation CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.

Experimental Workflow for Antimicrobial Peptide Activity Assessment

The evaluation of a novel antimicrobial peptide like this compound follows a structured experimental workflow, from its initial design and synthesis to the quantitative assessment of its biological activity.

Workflow for AMP Activity Assessment Design Peptide Design (e.g., Database Filtering) Synthesis Peptide Synthesis & Purification Design->Synthesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Test against bacterial panel Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis

Caption: Standard experimental workflow for evaluating antimicrobial peptides.

References

A Comparative Analysis of DFTamP1 and Other Temporin Peptides: Antimicrobial Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the designed antimicrobial peptide DFTamP1 and other naturally occurring temporin peptides. It synthesizes available experimental data on their antimicrobial activity, hemolytic potential, and cytotoxicity to offer insights for the development of new therapeutic agents.

Introduction to Temporin Peptides

Temporins are a family of short, hydrophobic, and typically cationic antimicrobial peptides (AMPs) originally discovered in the skin secretions of the European common frog, Rana temporaria.[1] These peptides, usually 10 to 17 amino acids in length, play a crucial role in the frog's innate immune system.[1] Generally, temporins adopt an α-helical conformation in hydrophobic environments, allowing them to interact with and disrupt the cell membranes of pathogens.[1] Their primary mode of action involves permeabilizing the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death.[1] While many temporins exhibit potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria and their hemolytic (red blood cell-damaging) and cytotoxic (cell-damaging) effects can vary significantly among different family members.[2][3]

This compound: A Database-Designed Antimicrobial Peptide

This compound is a synthetic antimicrobial peptide developed through a database-filtering technology.[4] This design approach aimed to create a potent agent specifically targeting methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. This compound is noted for its high hydrophobicity and low cationicity, which is thought to contribute to its lack of activity against Gram-negative bacteria.[2]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other well-characterized temporin peptides. It is important to note that the data presented here are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of a peptide that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideTarget OrganismMIC (µM)Reference
This compound Staphylococcus aureus USA3000.78 - 6.25[2][4]
Staphylococcus aureus (various clinical strains)1.5 - 3.1[4]
Escherichia coli>50[4]
Pseudomonas aeruginosa>50[4]
Temporin A Staphylococcus aureus (including MRSA)2.5 - 20[1]
Enterococcus faecium (vancomycin-resistant)2.5 - 20[1]
Enterococcus faecalis (vancomycin-resistant)2.5 - 20[1]
Temporin B Staphylococcus aureus-[1]
Bacillus megaterium-[1]
Streptococcus pyogenes-[1]
Candida albicans-[1]
Temporin G Staphylococcus aureusLow concentrations[1]
Enterococcus faeciumLow concentrations[1]
Stenotrophomonas maltophiliaLow concentrations[1]
Acinetobacter baumanniiLow concentrations[1]
Temporin L Gram-positive and Gram-negative bacteria-[3]

Note: Specific MIC values for Temporin B and L against a range of bacteria were not consistently available in the reviewed literature in µM format.

Table 2: Hemolytic and Cytotoxic Activity

Hemolytic activity is often measured as the concentration of a peptide that causes 50% lysis of red blood cells (HC50), while cytotoxicity is measured as the 50% cytotoxic concentration (CC50) against mammalian cell lines. Higher HC50 and CC50 values indicate lower toxicity and a better safety profile.

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (CC50 in µM)Cell LineReference
This compound Data not directly available for the peptide. Mimics show a range from 20-40 to 150-300.Data not available-[4]
Temporin A > 120Data not available-[1]
Temporin 1CEb 112 (LD50)Data not available-[1]
Temporin 1CEh 152.6Data not available-[1]
Temporin L Potent hemolytic activity reportedCytotoxic to various human tumor cell linesHut-78, K-562, U-937[3]

Mechanism of Action: A Visualized Pathway

This compound and other temporin peptides share a common mechanism of action that involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step pathway. The initial interaction is driven by electrostatic forces between the cationic peptide and the anionic components of the bacterial membrane. This is followed by the insertion of the hydrophobic peptide into the lipid bilayer, leading to membrane permeabilization and cell death.

Antimicrobial Peptide Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide Cationic Antimicrobial Peptide (e.g., this compound, Temporins) MembraneSurface Anionic Bacterial Membrane Surface Peptide->MembraneSurface 1. Electrostatic Attraction MembraneCore Hydrophobic Membrane Core MembraneSurface->MembraneCore 2. Membrane Insertion & Aggregation CellDeath Cell Death MembraneCore->CellDeath 3. Membrane Disruption (Pore Formation / Destabilization) MIC Assay Workflow Start Start: Prepare Bacterial Culture and Peptide Stock Solution Dilution Create Serial Dilutions of Peptide in 96-well plate Start->Dilution Inoculation Add Standardized Bacterial Suspension to each well Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation End Determine MIC: Lowest concentration with no growth Observation->End Hemolytic Assay Workflow Start Start: Prepare Washed Red Blood Cell (RBC) Suspension PeptideDilution Create Serial Dilutions of Peptide in 96-well plate Start->PeptideDilution Incubation Add RBC suspension to wells and incubate at 37°C PeptideDilution->Incubation Centrifugation Centrifuge plate to pellet intact RBCs Incubation->Centrifugation SupernatantTransfer Transfer supernatant to a new plate Centrifugation->SupernatantTransfer Absorbance Measure Absorbance to quantify Hemoglobin release SupernatantTransfer->Absorbance End Calculate % Hemolysis and determine HC50 Absorbance->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Laboratory Chemical Waste (Placeholder: DFTamP1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific protocols for a substance labeled "DFTamP1" are not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of hazardous laboratory chemicals, based on established safety protocols. This information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical waste with appropriate care. Always assume an unfamiliar chemical is hazardous.[1]

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles or glasses with side shields, rubber gloves, and a lab coat.[2]To prevent skin and eye contact with potentially hazardous materials.
Ventilation Handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[3][4]To minimize inhalation of potentially harmful vapors.
Spill Management Have a spill kit readily available. In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[2]To ensure rapid and safe cleanup of any accidental releases.
Container Handling Keep waste containers tightly closed when not in use.[5] Ensure containers are in good condition, without leaks or cracks.[6]To prevent the release of vapors and avoid spills.

Step-by-Step Disposal Protocol

The disposal of chemical waste must follow a structured and safe protocol. The following steps provide a general guideline for the disposal of hazardous chemicals like "this compound".

Experimental Protocol: Hazardous Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Properly identify the chemical waste. Do not mix incompatible waste streams.[5] For example, halogenated and non-halogenated organic solvents should be collected in separate containers.[5]

    • Acids and bases should be stored separately.[7]

    • Solid and liquid wastes should generally not be mixed unless they are part of the same process.[5]

  • Container Selection and Labeling:

    • Choose a container that is compatible with the chemical waste.[5][6] It is often best to reuse the original container if it is in good condition.[5]

    • Affix a "Hazardous Waste" label to the container.[6] The label must include the complete chemical name(s) in English; abbreviations are not acceptable.[6]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, cool, and dry area away from heat and direct sunlight.[7][8]

    • Ensure the storage area has secondary containment to capture any potential leaks.[8]

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]

    • Do not pour hazardous chemicals down the sink drain.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Empty Container Disposal:

    • Empty chemical containers should be triple-rinsed with an appropriate solvent.[6]

    • The rinsate from a container that held a toxic chemical must be collected and treated as hazardous waste.[6]

    • After triple-rinsing and air-drying, and once free of any hazardous residue, the container can often be disposed of in the regular trash after defacing the label.[6][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of a laboratory chemical.

start Begin Chemical Disposal identify Identify Waste & Check SDS start->identify is_hazardous Is it Hazardous Waste? identify->is_hazardous empty_container Is Container Empty? identify->empty_container segregate Segregate Incompatible Wastes is_hazardous->segregate Yes non_hazardous Non-Hazardous Waste Disposal (Follow Institutional Guidelines) is_hazardous->non_hazardous No select_container Select & Label Compatible Container segregate->select_container store Store in Designated Area select_container->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Plant contact_ehs->dispose triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->store

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.